hMC1R agonist 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C54H70N14O8S2 |
|---|---|
Molecular Weight |
1107.4 g/mol |
IUPAC Name |
(5R,8S,11S,14R,17S,20R)-20-[[(2S)-2-acetamidohexanoyl]amino]-14-benzyl-11-[3-(diaminomethylideneamino)propyl]-17-(1H-imidazol-5-ylmethyl)-8-(1H-indol-3-ylmethyl)-7,10,13,16,19-pentaoxo-3,22-dithia-6,9,12,15,18-pentazabicyclo[22.3.1]octacosa-1(27),24(28),25-triene-5-carboxamide |
InChI |
InChI=1S/C54H70N14O8S2/c1-3-4-17-40(62-32(2)69)48(71)68-46-30-78-28-35-15-10-14-34(21-35)27-77-29-45(47(55)70)67-51(74)43(23-36-25-60-39-18-9-8-16-38(36)39)65-49(72)41(19-11-20-59-54(56)57)63-50(73)42(22-33-12-6-5-7-13-33)64-52(75)44(66-53(46)76)24-37-26-58-31-61-37/h5-10,12-16,18,21,25-26,31,40-46,60H,3-4,11,17,19-20,22-24,27-30H2,1-2H3,(H2,55,70)(H,58,61)(H,62,69)(H,63,73)(H,64,75)(H,65,72)(H,66,76)(H,67,74)(H,68,71)(H4,56,57,59)/t40-,41-,42+,43-,44-,45-,46-/m0/s1 |
InChI Key |
YBWGYSWBATYFBD-RQTVHLMQSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@H]1CSCC2=CC(=CC=C2)CSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC3=CN=CN3)CC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C |
Canonical SMILES |
CCCCC(C(=O)NC1CSCC2=CC(=CC=C2)CSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC3=CN=CN3)CC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Structure-Activity Relationship of Novel Human Melanocortin 1 Receptor (hMC1R) Agonists
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The human melanocortin 1 receptor (hMC1R) is a Gs protein-coupled receptor (GPCR) predominantly expressed on the surface of melanocytes.[1][2] Its activation is a critical step in initiating skin pigmentation, a natural defense against the harmful effects of solar radiation.[3][4] Beyond pigmentation, hMC1R signaling is involved in regulating DNA repair pathways, antioxidant defenses, and inflammatory responses.[5][6][7] This multifaceted role makes hMC1R an attractive therapeutic target for preventing skin cancers, treating pigmentation disorders like vitiligo, and managing inflammatory conditions.[1][5][6][8]
The natural agonists for hMC1R are peptides derived from pro-opiomelanocortin (POMC), such as α-melanocyte-stimulating hormone (α-MSH).[1] However, these endogenous ligands have limitations for therapeutic use, including a short biological half-life and a lack of selectivity, as they also activate other melanocortin receptor subtypes (MC3R, MC4R, MC5R), potentially leading to off-target effects like changes in sexual function or appetite.[1][5] Consequently, significant research has focused on developing novel, potent, and highly selective hMC1R agonists. This guide details the core structure-activity relationships (SAR) that have driven the design of these new molecules, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying biological and logical frameworks.
The Core Melanocortin Pharmacophore
Extensive SAR studies have identified that the conserved amino acid sequence His-Phe-Arg-Trp is the minimal sequence required for activating melanocortin receptors.[5][9] This tetrapeptide sequence, corresponding to positions 6-9 of α-MSH, is considered the core pharmacophore.[5][8] The development of novel agonists has largely revolved around modifying this core structure to enhance potency, stability, and, most importantly, selectivity for hMC1R.
Structure-Activity Relationship (SAR) of hMC1R Agonists
The rational design of selective hMC1R agonists has progressed through systematic modifications of the core pharmacophore, leading to the discovery of highly potent peptide and small-molecule agents.
1. Peptide-Based Agonists: From Truncation to Super-Selectivity
-
Minimal Active Sequence and D-Amino Acid Substitution: The tetrapeptide Ac-His⁶-Phe⁷-Arg⁸-Trp⁹-NH₂ represents the minimal active sequence of α-MSH.[5] A pivotal discovery was that substituting the naturally occurring L-phenylalanine at position 7 with its D-enantiomer (D-Phe) dramatically increases potency.[10] This modification led to the development of well-known synthetic analogs like [Nle⁴, D-Phe⁷]-α-MSH (NDP-MSH), which is significantly more potent than native α-MSH but remains non-selective.[1][5]
-
Hydrophobicity and hMC1R Selectivity: A key principle in achieving hMC1R selectivity is the enhancement of hydrophobicity. Molecular docking studies suggest that hMC1R possesses a very hydrophobic binding pocket.[11] By substituting the core pharmacophore with more hydrophobic residues, selectivity can be dramatically improved.[11]
-
γ-MSH Analogues: Using γ-MSH as a template, researchers found that substituting methionine with leucine at positions 3 and 7, and arginine with phenylalanine at position 8, resulted in the compound [Leu³, Leu⁷, Phe⁸]-γ-MSH-NH₂, a potent agonist with 16-fold selectivity for hMC1R.[11]
-
Tripeptide Agonists: The most striking examples of this principle are highly modified tripeptides. By introducing bulky, hydrophobic substituents at the D-Phe⁷ position of the core sequence, researchers developed compounds with unprecedented selectivity. One such tripeptide, LK-514 , has a molecular weight of only 660 Da and exhibits over 100,000-fold selectivity for hMC1R compared to other melanocortin receptors.[5][6]
-
-
N-Terminal "End-Capping": Modifying the N-terminus of the core tetrapeptide with various groups can also significantly enhance potency. The addition of carboxylic and sulfonic acids has been explored to map the binding site near the His⁶ residue.[12] This strategy led to the design of LK-184 (Ph(CH₂)₃CO-His-D-Phe-Arg-Trp-NH₂), a superpotent agonist with an EC₅₀ of 0.01 nM at hMC1R.[12]
2. Small-Molecule Agonists
To overcome the inherent limitations of peptides (e.g., poor oral bioavailability, enzymatic instability), research has also focused on developing non-peptide, small-molecule agonists.
-
BMS-470539: This compound is a selective small-molecule agonist for MC1R, developed by modifying the structure of a known MC4R agonist.[1]
-
Dersimelagon (MT-7117): Dersimelagon is another selective oral MC1R agonist that has demonstrated significantly higher selectivity for hMC1R than NDP-MSH.[1] It has a Ki value of 2.26 nM for hMC1R and shows 15 to 700 times greater selectivity compared to other MCRs.[1][8]
Data Presentation: Quantitative Pharmacology of hMC1R Agonists
The following tables summarize the pharmacological data for key hMC1R agonists, allowing for direct comparison of their potency and selectivity.
Table 1: Peptide-Based hMC1R Agonists
| Compound Name | Type | Key Modification(s) | hMC1R Potency (EC₅₀) | hMC1R Selectivity | Reference |
| NDP-α-MSH | Full-length peptide analog | Nle⁴, D-Phe⁷ | 0.071 nM | Low (Universal Agonist) | [3][5] |
| LK-184 | End-capped tetrapeptide | Ph(CH₂)₃CO at N-terminus | 0.01 nM | ~500-fold vs MC3/4R | [12] |
| [Leu³,Leu⁷,Phe⁸]-γ-MSH-NH₂ | γ-MSH analog | Hydrophobic substitutions | 4.5 nM | 16-fold vs other MCRs | [11] |
| LK-514 | Modified tripeptide | Bulky hydrophobic group at D-Phe⁷ | Potent | >100,000-fold vs other MCRs | [5][6] |
| Pentapeptide 1 | Pentapeptide | Proprietary sequence | 0.041 nM | High (inactive at other MCRs) | [3] |
Table 2: Small-Molecule hMC1R Agonists
| Compound Name | Type | hMC1R Potency | hMC1R Selectivity | Reference |
| BMS-470539 | Small Molecule | EC₅₀ = 28 ± 12 nM | Selective over other MCRs | [1] |
| Dersimelagon (MT-7117) | Small Molecule | Ki = 2.26 nM | 15 to 700-fold vs other MCRs | [1][8] |
Experimental Protocols
The characterization of novel hMC1R agonists relies on a standard set of in vitro assays to determine binding affinity, functional potency, and downstream cellular effects.
1. Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for hMC1R.
-
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human MC1R are cultured and harvested.[11]
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the receptor-containing fraction.
-
Assay Setup: A constant concentration of a radiolabeled ligand, typically [¹²⁵I]NDP-α-MSH, is incubated with the cell membranes.
-
Competition: Increasing concentrations of the unlabeled test compound (the novel agonist) are added to compete with the radioligand for binding to the receptor.
-
Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated, usually by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter. The resulting data are used to calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding), which is then converted to a Ki value.
-
2. cAMP Accumulation Assay
-
Objective: To measure the functional potency (EC₅₀) of an agonist by quantifying the production of the second messenger, cyclic adenosine monophosphate (cAMP).
-
Methodology:
-
Cell Lines: HEK293 or Chinese Hamster Ovary (CHO) cells stably expressing hMC1R are commonly used.[3][11]
-
Cell Plating: Cells are seeded into multi-well plates (e.g., 384-well) and allowed to adhere.[9]
-
Stimulation: Cells are treated with increasing concentrations of the test agonist in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Lysis and Detection: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an AlphaScreen-based assay.[9]
-
Data Analysis: The results are plotted as a dose-response curve, from which the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Emax (maximal efficacy) are determined. Data are often normalized to the response produced by a reference agonist like NDP-MSH.[9]
-
3. Melanin Synthesis Assay
-
Objective: To confirm the downstream biological activity of an hMC1R agonist by measuring its ability to stimulate melanin production.
-
Methodology:
-
In Vitro (Cell Culture):
-
Cell Line: α-MSH-responsive mouse or human melanoma cells are cultured.[3]
-
Treatment: Cells are incubated with various concentrations of the test agonist for an extended period (e.g., 72 hours).[3]
-
Melanin Quantification: Cells are lysed, and the melanin content is measured spectrophotometrically after dissolving the melanin pellet in a solvent like NaOH.
-
-
Ex Vivo (Human Skin Culture):
-
Tissue Preparation: Human skin explants are obtained and cultured at an air-liquid interface.
-
Topical Application: The test agonist is applied topically to the skin surface.[3]
-
Incubation: The tissue is incubated for several days to allow for pigmentation to occur.
-
Analysis: The skin is fixed, sectioned, and stained (e.g., with Fontana-Masson stain for melanin). Pigmentation is then quantified using image analysis software (e.g., ImageJ) to measure the intensity of melanin staining in the epidermis.[3]
-
-
Mandatory Visualizations
hMC1R Signaling Pathway
Caption: Canonical hMC1R signaling cascade initiated by agonist binding.
Experimental Workflow for SAR Studies
Caption: Iterative workflow for the design and testing of novel hMC1R agonists.
Logical Relationships in hMC1R Agonist Designdot
// Connections strategy1 -> mechanism1; strategy2 -> mechanism1; strategy3 -> mechanism2; mechanism1 -> outcome1; mechanism1 -> outcome2; mechanism2 -> outcome1; }
References
- 1. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining MC1R Regulation in Human Melanocytes by Its Agonist α-Melanocortin and Antagonists Agouti Signaling Protein and β-Defensin 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of hMC1R Selective Small Agonists for Sunless Tanning and Prevention of Genotoxicity of UV in Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of hMC1R Selective Small Agonists for Sunless Tanning and Prevention of Genotoxicity of UV in Melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MC1R signaling. Intracellular partners and pathophysiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Mixed Pharmacology Melanocortin-3 Agonists and Melanocortin-4 Receptor Tetrapeptide Antagonist Compounds (TACOs) Based on the Sequence Ac-Xaa1-Arg-(pI)DPhe-Xaa4-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of the melanocortin tetrapeptide Ac-His-DPhe-Arg-Trp-NH(2) at the mouse melanocortin receptors. 1. Modifications at the His position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design of MC1R Selective γ-MSH Analogues with Canonical Amino Acids Leads to Potency and Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sub-nanomolar hMC1R agonists by end-capping of the melanocortin tetrapeptide His-D-Phe-Arg-Trp-NH(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of the Human Melanocortin 1 Receptor (hMC1R) in DNA Repair and Photoprotection: A Technical Guide
Executive Summary: The melanocortin 1 receptor (MC1R) is a pivotal G-protein coupled receptor in melanocytes, primarily recognized for its role in regulating skin pigmentation. However, its function extends significantly beyond melanin synthesis to encompass critical non-pigmentary roles in maintaining genomic stability. Activation of MC1R by its agonist, α-melanocyte-stimulating hormone (α-MSH), triggers a cascade of signaling events that enhance the cellular capacity to repair DNA damage induced by ultraviolet radiation (UVR) and mitigate oxidative stress. This technical guide provides an in-depth examination of the molecular mechanisms underpinning MC1R's involvement in DNA repair and photoprotection, details key experimental methodologies, presents quantitative data on its functional impact, and visualizes the core signaling pathways. Understanding these dual pigmentary and non-pigmentary functions is crucial for researchers and drug development professionals aiming to devise novel strategies for melanoma prevention and photoprotection.
MC1R Signaling in Photoprotection
MC1R's protective effects against UVR-induced damage are twofold: a well-established pigmentary mechanism and a more recently elucidated non-pigmentary pathway involving direct enhancement of DNA repair and antioxidant defenses.
Pigmentary Photoprotection
Upon activation by agonists like α-MSH, MC1R stimulates adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP).[1][2][3][4] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor.[5][6] Phosphorylated CREB upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte function.[5][7][8][9] MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR) and dopachrome tautomerase (DCT), shifting melanin synthesis towards the production of brown/black, photoprotective eumelanin over the red/yellow, pro-oxidant pheomelanin.[3][6] Eumelanin acts as a physical shield, forming "supranuclear caps" in keratinocytes that absorb and scatter UV rays, thereby protecting the nuclear DNA from damage.[10]
Non-Pigmentary Photoprotection: DNA Repair and Antioxidant Defense
Beyond pigmentation, the MC1R-cAMP signaling axis directly enhances the cell's genomic stability.[11] This is independent of melanin production and is a critical function, especially in individuals with MC1R variants that impair eumelanin synthesis.[5][12] Activation of MC1R enhances both Nucleotide Excision Repair (NER), the primary pathway for removing bulky UV-induced DNA lesions, and Base Excision Repair (BER), which handles oxidative DNA damage.[1][2][10] Furthermore, MC1R signaling boosts the expression of antioxidant enzymes, reducing the load of reactive oxygen species (ROS) generated by UVR exposure.[1][10][13][14]
Molecular Mechanisms of MC1R-Mediated DNA Repair
Enhancement of Nucleotide Excision Repair (NER)
MC1R signaling accelerates the repair of UV-induced photoproducts, such as cyclobutane pyrimidine dimers (CPDs) and 6-4 photoproducts (6-4PPs).[2] A key mechanism involves the PKA-mediated phosphorylation of the Ataxia Telangiectasia and Rad3-related (ATR) protein at a specific site, Serine 435 (S435).[2][15] This phosphorylation event is crucial; it facilitates the recruitment of the essential NER protein, Xeroderma Pigmentosum Complementation Group A (XPA), to the sites of DNA damage.[2][15] The enhanced localization of XPA accelerates the verification and clearance of photolesions, reducing the likelihood of "UV-signature" mutations that can drive melanomagenesis.[2][5] This entire ATR-dependent pathway leading to enhanced NER is independent of MITF activation, indicating a divergence in the downstream effects of cAMP signaling.[5]
Upregulation of Base Excision Repair (BER) and Antioxidant Enzymes
MC1R activation also provides protection against oxidative DNA damage. Treatment of melanocytes with α-MSH reduces oxidative lesions like 8-oxo-7,8-dihydro-2'-deoxyguanine (8-oxodG) and enhances their repair.[14][16] This is achieved partly through the upregulation of key BER enzymes, such as 8-oxoguanine DNA glycosylase (OGG1) and apurinic/apyrimidinic endonuclease 1 (APE-1/Ref-1), via a p53-dependent mechanism.[1][14] Additionally, MC1R signaling increases the expression and activity of the transcription factor Nrf-2, which controls a battery of antioxidant genes, including catalase, heme oxygenase-1 (HO-1), and peroxiredoxins.[17][18][19]
Impact of MC1R Variants on DNA Repair and Melanoma Risk
The human MC1R gene is highly polymorphic. Many variants, particularly the "RHC" (Red Hair Color) alleles (e.g., R151C, R160W, D294H), are loss-of-function, leading to impaired cAMP signaling.[1][18][20] Individuals carrying these variants typically have fair skin, red hair, and a poor tanning response.[21][22] Critically, this impaired signaling not only reduces eumelanin production but also compromises the non-pigmentary DNA repair and antioxidant pathways.[1][12][14] Melanocytes with loss-of-function MC1R sustain more UV-induced DNA damage and exhibit reduced repair capacity.[12] This dual defect explains why MC1R variants are a major genetic risk factor for melanoma, independent of pigmentation alone.[21][23][24]
Quantitative Data Summary
The following tables summarize key quantitative findings regarding the influence of MC1R on melanoma risk and its molecular functions.
Table 1: Association of Common MC1R Variants with Melanoma Risk
| MC1R Variant | Summary Odds Ratio (SOR) for Melanoma | 95% Confidence Interval (CI) | Reference(s) |
| Any Variant | 1.66 | 1.41–1.96 | [25] |
| V60L | 1.47 | 1.17–1.84 | [25] |
| D84E | 2.74 | 1.53–4.89 | [25] |
| R151C | 1.65 (for Melanoma) | 1.04–2.59 | [24] |
| R151C | 11.3 (in families with CDKN2A mutations) | 1.4–93.3 | [26] |
| R160W | 9.1 (in families with CDKN2A mutations) | 1.6–52.4 | [26] |
Table 2: Molecular Effects of Functional MC1R Activation by α-MSH
| Molecular Effect | Pathway Affected | Key Mediators | Consequence | Reference(s) |
| Increased Eumelanin Synthesis | Melanogenesis | cAMP, PKA, CREB, MITF | Enhanced UV shielding | [1][3][5] |
| Enhanced Repair of UV Photoproducts | Nucleotide Excision Repair (NER) | PKA, ATR (pS435), XPA | Reduced UV-induced mutations | [2][3][15] |
| Enhanced Repair of Oxidative Damage | Base Excision Repair (BER) | p53, OGG1, APE-1 | Reduced oxidative DNA lesions | [1][14] |
| Reduced Oxidative Stress | Antioxidant Defense | Nrf-2, Catalase, HO-1 | Decreased ROS generation | [1][14][18] |
| Increased Genomic Stability | DNA Damage Response | ATM, Chk1/2, DNA-PK | Maintenance of cellular homeostasis | [1][18] |
Key Experimental Protocols
Protocol for Assessing MC1R-Mediated Enhancement of NER
This protocol outlines a method to quantify the repair of UV-induced DNA photoproducts in cultured human melanocytes.
-
Cell Culture: Plate primary human melanocytes with known MC1R genotypes (e.g., wild-type vs. loss-of-function variant) in appropriate culture dishes.
-
Agonist Treatment: Pre-treat one set of cells with an MC1R agonist (e.g., 100 nM α-MSH) or a direct adenylyl cyclase activator (e.g., 10 µM forskolin) for 30 minutes to 24 hours.[20] Use an untreated set as a control.
-
UVB Irradiation: Wash cells with phosphate-buffered saline (PBS) and irradiate with a calibrated UVB source (e.g., 50-100 mJ/cm²).
-
Time-Course Incubation: After irradiation, replace the media (containing the agonist for treated cells) and incubate for various time points (e.g., 0, 6, 12, 24, 48 hours) to allow for DNA repair.
-
DNA Isolation: At each time point, harvest the cells and isolate genomic DNA using a standardized DNA extraction kit.
-
Lesion Quantification: Quantify the number of specific DNA lesions (e.g., CPDs) using an immunoassay-based method, such as an enzyme-linked immunosorbent assay (ELISA) with an antibody specific for CPDs.
-
Data Analysis: Calculate the percentage of lesions remaining at each time point relative to the initial damage at time 0. Compare the repair kinetics between agonist-treated and untreated cells, and between different MC1R genotypes.
Protocol for Quantifying ATR Phosphorylation at Serine 435
This protocol describes how to measure the key phosphorylation event in MC1R-mediated NER enhancement.
-
Cell Culture and Treatment: Culture and treat melanocytes with an MC1R agonist (e.g., 100 nM α-MSH) as described above.
-
UVB Irradiation: Expose cells to UVB radiation to induce DNA damage and activate the ATR pathway.
-
Protein Extraction: Harvest cells shortly after irradiation (e.g., 30-60 minutes) and prepare whole-cell lysates using a lysis buffer containing phosphatase and protease inhibitors.
-
Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated ATR at Serine 435 (ATR-pS435). Subsequently, probe with an antibody for total ATR as a loading control.
-
Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye for detection. Quantify the band intensities and normalize the ATR-pS435 signal to the total ATR signal to determine the relative increase in phosphorylation upon agonist treatment.
Visualizations: Signaling Pathways and Workflows
Figure 1: MC1R signaling pathways for DNA repair and melanogenesis.
Figure 2: Workflow for assessing MC1R-mediated DNA repair.
References
- 1. researchgate.net [researchgate.net]
- 2. Beyond red hair and sunburns: Uncovering the molecular mechanisms of MC1R signaling and repair of UV-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Divergence of cAMP signaling pathways mediating augmented nucleotide excision repair and pigment induction in melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Hispolon Decreases Melanin Production and Induces Apoptosis in Melanoma Cells through the Downregulation of Tyrosinase and Microphthalmia-Associated Transcription Factor (MITF) Expressions and the Activation of Caspase-3, -8 and -9 | MDPI [mdpi.com]
- 9. Mutations of TYR and MITF Genes are Associated with Plumage Colour Phenotypes in Geese - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cAMP-mediated regulation of melanocyte genomic instability: A melanoma-preventive strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Melanin content and MC1R function independently affect UVR-induced DNA damage in cultured human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "PHARMACOLOGIC INDUCTION OF THE MELANOCOTIN 1 RECEPTOR (MC1R) PATHWAY P" by Alexandra Amaro-Ortiz [uknowledge.uky.edu]
- 14. Melanocytes as Instigators and Victims of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Defining the Contribution of MC1R Physiological Ligands to ATR Phosphorylation at Ser435, a Predictor of DNA Repair in Melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cAMP-independent non-pigmentary actions of variant melanocortin 1 receptor: AKT-mediated activation of protective responses to oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of a Highly Selective MC1R Agonists Pentapeptide to Be Used as a Skin Pigmentation Enhancer and with Potential Anti-Aging Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The melanocortin signaling cAMP axis accelerates repair and reduces mutagenesis of platinum-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MC1R genotypes and risk of melanoma before age 40 years: a population-based case-control-family study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Participation of the melanocortin-1 receptor in the UV control of pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Melanocortin 1 receptor variants and skin cancer risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. MC1R variants increased the risk of sporadic cutaneous melanoma in darker-pigmented Caucasians: a pooled-analysis from the M-SKIP project - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
hMC1R as a Therapeutic Target for Skin Disorders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The human melanocortin 1 receptor (hMC1R), a G protein-coupled receptor predominantly expressed in melanocytes, has emerged as a critical regulator of skin pigmentation and homeostasis. Beyond its well-established role in determining hair and skin color, MC1R is intricately involved in cellular responses to UV radiation, inflammation, and carcinogenesis. Dysfunctional MC1R signaling is associated with an increased risk of melanoma and other skin cancers, while its modulation presents therapeutic opportunities for a range of dermatological conditions, including vitiligo, psoriasis, and atopic dermatitis. This technical guide provides a comprehensive overview of hMC1R as a therapeutic target, detailing its signaling pathways, the impact of its genetic variants, and the pharmacological agents developed to modulate its activity. We present quantitative data on ligand binding and functional activity, detailed experimental protocols for key assays, and visual representations of signaling cascades and experimental workflows to support researchers and drug development professionals in this promising field.
Introduction: The Melanocortin 1 Receptor (MC1R)
The melanocortin 1 receptor (MC1R) is a key protein in regulating the color of skin and hair in mammals.[1] It is primarily located on the surface of melanocytes, the specialized cells that produce the pigment melanin.[2][3] The activation of MC1R is a critical step in the production of eumelanin, the dark, photoprotective pigment, while its inactivation leads to the production of the red/yellow, less protective pheomelanin.[3] This differential melanin production is a key determinant of an individual's sensitivity to ultraviolet (UV) radiation and their predisposition to skin cancer.[4]
Beyond its role in pigmentation, MC1R signaling is involved in other crucial cellular processes within the skin, including DNA repair and anti-inflammatory responses.[2][5][6] Consequently, MC1R has garnered significant interest as a therapeutic target for a variety of skin disorders.
MC1R Signaling Pathways
MC1R is a Gs protein-coupled receptor (GPCR).[7] Its activation by endogenous agonists, primarily alpha-melanocyte-stimulating hormone (α-MSH), initiates a cascade of intracellular signaling events.
The Canonical cAMP Pathway
Upon agonist binding, MC1R undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein, Gs. The activated Gαs subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][7] The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[7] PKA then phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in the expression of various genes.[8]
A key target of CREB in melanocytes is the Microphthalmia-associated Transcription Factor (MITF).[8][9][10] MITF is a master regulator of melanocyte development, survival, and function, controlling the expression of essential melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome tautomerase (DCT).[7][11] The upregulation of these enzymes results in a switch from pheomelanin to eumelanin production.[6]
Non-Canonical Signaling and Crosstalk
In addition to the canonical cAMP pathway, MC1R signaling can engage other intracellular cascades. For instance, MC1R activation has been shown to influence the MAPK/ERK pathway, which is also involved in melanocyte proliferation and differentiation.[12] Furthermore, MC1R signaling is implicated in enhancing DNA repair mechanisms, partly through the activation of the Ataxia Telangiectasia and Rad3-related (ATR) pathway and by increasing the expression of DNA repair proteins like XPC.[2][13][14] The receptor's function is also modulated by interactions with β-arrestins, which can lead to receptor desensitization and internalization.[15][16][17][18]
MC1R as a Therapeutic Target in Skin Disorders
The central role of MC1R in skin physiology makes it an attractive target for therapeutic intervention in a variety of dermatological conditions.
Melanoma and Skin Cancer
Loss-of-function variants of the MC1R gene are strongly associated with an increased risk of developing melanoma and non-melanoma skin cancers.[4] This increased risk is attributed to both reduced eumelanin production, leading to decreased photoprotection, and impaired DNA repair capacity.[4][5] Studies have shown a stepwise increase in MC1R expression from benign nevi to primary and metastatic melanoma, suggesting its potential as a prognostic marker.[19] The relatively specific expression of MC1R on melanocytes and melanoma cells makes it a promising target for targeted therapies, including radiopharmaceutical approaches.[19]
Vitiligo
Vitiligo is a depigmenting disorder characterized by the loss of functional melanocytes.[5] As MC1R signaling is crucial for melanocyte function and survival, activating this pathway is a logical therapeutic strategy. MC1R agonists have the potential to stimulate residual melanocytes and promote repigmentation in affected skin.[5][9] A synthetic analogue of α-MSH, afamelanotide, has shown promise in combination with phototherapy for the treatment of vitiligo.[20]
Inflammatory Skin Disorders: Psoriasis and Atopic Dermatitis
MC1R is also expressed on various immune cells, and its activation has been shown to exert anti-inflammatory effects.[6] This has led to the investigation of MC1R modulators for the treatment of inflammatory skin conditions. In psoriasis, a chronic inflammatory skin disease, the functional integrity of MC1R may be important for the anti-inflammatory effects of α-MSH.[21][22][23] Similarly, in atopic dermatitis, targeting MC1R has been shown to reduce inflammation in animal models.[4][6] MC1R agonists could therefore represent a novel therapeutic avenue for these conditions.[24]
Quantitative Data on MC1R Modulators
A growing number of synthetic and natural compounds that modulate MC1R activity have been developed and characterized. The following tables summarize key quantitative data for selected MC1R agonists and antagonists.
Table 1: Binding Affinities (Ki) of Selected MC1R Ligands
| Compound | Receptor | Ki (nM) | Reference |
| MT-7117 (Dersimelagon) | hMC1R | 2.26 | [5] |
| NDP-α-MSH | hMC1R | ~0.2-1.0 | |
| Nonapeptide-1 | hMC1R | 40 | [25] |
| JNJ-10229570 | hMC1R | 270 | [25] |
Table 2: Functional Activities (EC50/IC50) of Selected MC1R Modulators
| Compound | Assay Type | Receptor | EC50/IC50 (nM) | Reference |
| Agonists | ||||
| BMS-470539 | cAMP Accumulation | hMC1R | 28 | [5] |
| MT-7117 (Dersimelagon) | cAMP Accumulation | hMC1R | 0.251 - 8.16 | [1] |
| NDP-α-MSH | cAMP Accumulation | hMC1R | ~0.1-1.0 | [26] |
| Peptide 4 | cAMP Production | hMC1R | 0.42 | [26] |
| Antagonists | ||||
| JNJ-10229570 | Radioligand Binding | hMC1R | 270 (IC50) | [5][25] |
| Nonapeptide-1 | cAMP Inhibition | Melanocytes | 2.5 (IC50) | [25] |
| Ac-Nle-Asp-Trp-D-Phe-Nle-Trp-Lys-NH2 | Functional Antagonism | hMC1R | pA2 = 8.4 | [27] |
| Cyclic Peptide 2 | Functional Antagonism | hMC1R | 4 (IC50) | [27] |
Table 3: MC1R Expression Levels in Skin Cells
| Cell Type | MC1R mRNA Expression Level | MC1R Protein Expression | Reference |
| Melanocytes | High | Detectable | [2][28][29] |
| Melanoma Cells | Variable, often higher than melanocytes | Generally higher than melanocytes | [18][19] |
| Keratinocytes | Low | Not detected at the cell surface | [2][29] |
| Fibroblasts | Low | Not detected at the cell surface | [2][29] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for advancing research on MC1R. Below are methodologies for key assays used to characterize MC1R function and modulation.
Radioligand Binding Assay
This assay is used to determine the binding affinity of ligands to MC1R.
-
Objective: To measure the dissociation constant (Kd) or inhibition constant (Ki) of a ligand for MC1R.
-
Principle: A radiolabeled ligand with known high affinity for MC1R (e.g., [125I]-NDP-α-MSH) is incubated with a source of the receptor (cell membranes or whole cells). The binding of the radioligand is then competed with increasing concentrations of an unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki.
-
Materials:
-
Cells or tissues expressing MC1R (e.g., B16-F10 melanoma cells, transfected HEK293 cells).
-
Radiolabeled ligand (e.g., [125I]-NDP-α-MSH).
-
Unlabeled test compounds.
-
Binding buffer (e.g., 25 mM HEPES, 1.5 mM CaCl2, 1 mM MgSO4, 100 mM NaCl, 0.2% BSA, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Prepare cell membranes or whole cells expressing MC1R.
-
In a multi-well plate, add a fixed concentration of radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled test compound to the wells. Include wells with no unlabeled compound (total binding) and wells with a high concentration of a known MC1R ligand to determine non-specific binding.
-
Add the cell membrane preparation or whole cells to each well and incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[30]
-
cAMP Accumulation Assay
This functional assay measures the ability of a compound to activate or inhibit MC1R-mediated cAMP production.
-
Objective: To determine the potency (EC50) of an agonist or the inhibitory potency (IC50) of an antagonist.
-
Principle: Cells expressing MC1R are treated with a test compound. If the compound is an agonist, it will activate MC1R, leading to an increase in intracellular cAMP. If it is an antagonist, it will block the agonist-induced cAMP production. The amount of cAMP is then quantified using various methods, such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or fluorescence/luminescence-based biosensors.
-
Materials:
-
Cells expressing MC1R (e.g., CHO-K1 cells stably expressing hMC1R).
-
Test compounds (agonists and/or antagonists).
-
A known MC1R agonist (for antagonist assays).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Plate reader compatible with the detection method.
-
-
Procedure:
-
Seed MC1R-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor.
-
For agonist testing, add increasing concentrations of the test compound to the cells.
-
For antagonist testing, pre-incubate the cells with increasing concentrations of the test compound, followed by the addition of a fixed concentration of a known MC1R agonist.
-
Incubate for a defined period to allow for cAMP accumulation.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists) value.[1][19][21][31][32]
-
Conclusion and Future Directions
The melanocortin 1 receptor stands as a highly promising therapeutic target for a diverse range of skin disorders. Its well-defined role in pigmentation, DNA repair, and inflammation provides a strong rationale for the development of novel MC1R-modulating therapies. The availability of quantitative assays and relevant cellular and animal models facilitates the discovery and preclinical evaluation of new chemical entities. Future research should focus on the development of highly selective MC1R agonists and antagonists to minimize off-target effects, as well as on elucidating the intricate details of MC1R's non-canonical signaling pathways. The translation of our growing understanding of MC1R biology into effective and safe clinical treatments holds the potential to significantly improve the management of melanoma, vitiligo, and inflammatory skin diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. MC1R and NR4A receptors in cellular stress and DNA repair: implications for UVR protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. Melanin content and MC1R function independently affect UVR-induced DNA damage in cultured human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MC1R: Front and Center in the Bright Side of Dark Eumelanin and DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Involvement of microphthalmia-associated transcription factor (MITF) in expression of human melanocortin-1 receptor (MC1R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The roles of Microphthalmia Transcription Factor and pigmentation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Small-Animal PET of Melanocortin 1 Receptor Expression Using a 18F-Labeled α-Melanocyte-Stimulating Hormone Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ora.ox.ac.uk [ora.ox.ac.uk]
- 14. Melanocortin 1 receptor (MC1R) expression as a marker of progression in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential and competitive regulation of human melanocortin 1 receptor signaling by β-arrestin isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Defining MC1R Regulation in Human Melanocytes by Its Agonist α-Melanocortin and Antagonists Agouti Signaling Protein and β-Defensin 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Defining MC1R regulation in human melanocytes by its agonist α-melanocortin and antagonists agouti signaling protein and β-defensin 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cosmobio.co.jp [cosmobio.co.jp]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. A Novel and Effective Method for Human Primary Skin Melanocytes and Metastatic Melanoma Cell Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. B16-F10 Cell Line - Exploring the B16-F10 Melanoma Cell Line in Metastasis Research [cytion.com]
- 24. Dysregulation of MITF Leads to Transformation in MC1R-Defective Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Beyond red hair and sunburns: Uncovering the molecular mechanisms of MC1R signaling and repair of UV-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Human Epidermal Melanocytes (HEM) Culture Protocol [sigmaaldrich.com]
- 27. Isolation, Culture, and Transfection of Melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Quantitative analysis of MC1R gene expression in human skin cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Co-operative regulation of ligand binding to melanocortin receptor subtypes: evidence for interacting binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 32. revvity.com [revvity.com]
In Vitro Characterization of Small-Molecule hMC1R Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential in vitro methodologies for the characterization of small-molecule agonists targeting the human melanocortin 1 receptor (hMC1R). The hMC1R, a Gs protein-coupled receptor, is a key regulator of pigmentation and has emerged as a promising therapeutic target for skin protection and inflammatory conditions. This document details the primary signaling pathways, experimental protocols for key assays, and a summary of quantitative data for select small-molecule agonists.
hMC1R Signaling Pathways
Activation of the hMC1R by an agonist initiates a cascade of intracellular events. The canonical signaling pathway involves the coupling of the receptor to the stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] cAMP then activates protein kinase A (PKA), which phosphorylates downstream targets, ultimately leading to various cellular responses.
In addition to the canonical Gs-cAMP pathway, hMC1R signaling can also involve β-arrestins.[3][4] Upon agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This can lead to receptor desensitization and internalization, as well as the initiation of G protein-independent signaling cascades.[3][4] Understanding an agonist's preference for either the Gs or β-arrestin pathway (biased agonism) is crucial for predicting its pharmacological profile.
hMC1R Signaling Pathways Diagram
Caption: hMC1R canonical Gs-cAMP and β-arrestin signaling pathways.
Quantitative Data for Small-Molecule hMC1R Agonists
The following tables summarize the in vitro potency and binding affinity of several small-molecule hMC1R agonists. EC50 values represent the concentration of the agonist that elicits a half-maximal response in a functional assay (e.g., cAMP accumulation), while Ki values indicate the inhibition constant in a competitive binding assay.
| Compound | Assay Type | Species | EC50 (nM) | Ki (nM) | Reference(s) |
| Dersimelagon (MT-7117) | cAMP Accumulation | Human | 8.16 | [5][6][7][8] | |
| Binding Affinity | Human | 2.26 | [5][6][7][8] | ||
| cAMP Accumulation | Mouse | 1.14 | [5][6][7][8] | ||
| cAMP Accumulation | Rat | 0.251 | [5][6][7][8] | ||
| BMS-470539 | cAMP Accumulation | Human | 16.8, 28 | [9][10][11] | |
| Binding Affinity | Human | 120 (IC50) | [9] | ||
| cAMP Accumulation | Murine | 11.6 | [11] | ||
| PL-8177 | cAMP Accumulation | Human | 1.49 | [12] | |
| Binding Affinity | Mouse | 0.075 | [12] | ||
| cAMP Accumulation | Mouse | 0.01 | [12] | ||
| Setmelanotide | cAMP Accumulation | Human | 5.8 | [13] | |
| Bremelanotide | cAMP Accumulation | Human | - | - | [14] |
Note: Data are compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to hMC1R. It is used to determine the binding affinity (Ki) of the compound.
Experimental Workflow: Radioligand Binding Assay
Caption: General workflow for a radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing hMC1R (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]-NDP-α-MSH), and varying concentrations of the unlabeled test compound.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
-
Filtration and Quantification:
-
Rapidly filter the incubation mixture through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Dry the filters and measure the trapped radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of a test compound to stimulate the production of intracellular cAMP, the primary second messenger of hMC1R signaling. It is used to determine the potency (EC50) and efficacy of an agonist.
Experimental Workflow: cAMP Accumulation Assay
Caption: General workflow for a cAMP accumulation assay.
Detailed Protocol:
-
Cell Culture:
-
Seed cells expressing hMC1R (e.g., HEK293 or CHO cells) into 96- or 384-well plates and culture overnight.
-
-
Compound Treatment:
-
Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[15]
-
Add varying concentrations of the test compound to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit based on technologies such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): Based on the competition between native cAMP and a labeled cAMP analog for binding to an anti-cAMP antibody.
-
AlphaScreen: A bead-based assay where the interaction of anti-cAMP antibody-coated acceptor beads and biotinylated-cAMP-streptavidin donor beads is disrupted by cellular cAMP.
-
Enzyme Fragment Complementation (EFC): Utilizes a β-galactosidase enzyme that is activated upon cAMP binding, leading to a chemiluminescent signal.
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated hMC1R. It is a key method for identifying biased agonism, where a ligand preferentially activates one signaling pathway over another.
Experimental Workflow: β-Arrestin Recruitment Assay
Caption: General workflow for a β-arrestin recruitment assay.
Detailed Protocol:
-
Cell Line Generation:
-
Generate a stable cell line (e.g., U2OS or CHO) that co-expresses hMC1R fused to a protein tag (e.g., ProLink™) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).[16]
-
-
Assay Procedure:
-
Seed the engineered cells into a 384-well plate and incubate overnight.
-
Add varying concentrations of the test compound to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).
-
-
Signal Detection:
-
Add a detection reagent containing the substrate for the complemented enzyme.
-
The interaction between hMC1R and β-arrestin brings the enzyme fragments together, forming an active enzyme that converts the substrate into a chemiluminescent product.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.
-
Compare these values to those obtained from the cAMP assay to assess signaling bias.
-
References
- 1. Frontiers | Melanocortin 1 Receptor: Structure, Function, and Regulation [frontiersin.org]
- 2. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential and competitive regulation of human melanocortin 1 receptor signaling by β-arrestin isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dersimelagon (MT-7117) | MC1R agonist | Probechem Biochemicals [probechem.com]
- 7. Dersimelagon | MT-7117 | MC1R agonist | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Pro-resolving and anti-arthritic properties of the MC1 selective agonist PL8177 [frontiersin.org]
- 13. setmelanotide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. BindingDB BDBM50389769 BREMELANOTIDE [bindingdb.org]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide on Human Melanocortin 1 Receptor (hMC1R) Agonists and Their Effects on Melanogenesis and Pigmentation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The human Melanocortin 1 Receptor (hMC1R) is a pivotal G protein-coupled receptor (GPCR) primarily expressed in melanocytes that governs skin pigmentation, UV radiation response, and melanoma risk.[1] Activation of hMC1R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), initiates a signaling cascade that stimulates the production of brown-black, photoprotective eumelanin over the red-yellow, photosensitizing pheomelanin.[2][3] This mechanism has positioned hMC1R as a key therapeutic target for conditions related to pigmentation and photosensitivity. This document provides a comprehensive technical overview of hMC1R agonists, detailing their mechanism of action, effects on melanogenesis, relevant experimental protocols, and quantitative data derived from key studies.
The hMC1R Signaling Pathway in Melanogenesis
The activation of hMC1R is the central event initiating melanogenesis. The signaling cascade is primarily mediated through the cyclic AMP (cAMP) pathway, although cAMP-independent mechanisms have also been suggested.
The Canonical cAMP-Dependent Pathway
Upon binding of an agonist like α-MSH, hMC1R undergoes a conformational change, activating the associated Gαs protein.[3][4] This activation stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[1] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[3][5] Activated PKA then phosphorylates the cAMP Responsive Element-Binding Protein (CREB).[1] Phosphorylated CREB translocates to the nucleus and promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF) gene.[5][6] MITF is the master regulator of melanocyte function, driving the expression of key melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and dopachrome tautomerase (DCT), ultimately leading to eumelanin synthesis.[1][5]
Quantitative Effects of hMC1R Agonists
A variety of peptide and small-molecule hMC1R agonists have been developed. Their efficacy is typically quantified by their binding affinity, potency in stimulating cAMP production, and selectivity over other melanocortin receptors.
Potency and Selectivity of hMC1R Agonists
The half-maximal effective concentration (EC50) for cAMP production is a key metric for agonist potency. High selectivity for hMC1R over other receptors (hMC3R, hMC4R, hMC5R) is crucial to minimize off-target effects, such as changes in food intake or sexual function.[4][7]
| Agonist | Type | hMC1R EC50 (nM) | Selectivity (Fold) vs. hMC3R, hMC4R, hMC5R | Reference |
| α-MSH | Endogenous Peptide | ~0.22 | Non-selective | [8] |
| NDP-MSH (Melanotan I) | Peptide Analog | 0.071 | Non-selective | [4][9] |
| MT-7117 (Dersimelagon) | Small Molecule | 2.26 (Ki) | 15 to 700-fold selective | [4] |
| BMS-470539 | Small Molecule | 28 ± 12 | Selective | [4] |
| CD08108 | Small Molecule | 70 | 64-fold selective (vs. MC4R) | [4][10] |
| hMC1R agonist 1 | Not Specified | >3 | >300-fold selective | [11] |
| Tetrapeptide 1 | Peptide Analog | ~0.01 (cAMP) | >10,000 | [7] |
| Tripeptide 5 (LK-514) | Peptide Analog | ~0.1 (cAMP) | >100,000 | [7][12] |
| Pentapeptide 4 | Peptide Analog | 0.075 | Highly selective | [9] |
Effects on Melanogenesis
The ultimate biological endpoint for an hMC1R agonist is the stimulation of melanin production. This is assessed by measuring the activity of tyrosinase and the total melanin content in cultured melanocytes or skin models.
| Agonist | Concentration | Effect on Tyrosinase Activity | Effect on Pigmentation | Reference |
| Tetrapeptide 1 | 1 nM | Maximal stimulation (10-fold more potent than α-MSH) | 2.5-fold increase in 3D skin model (100 nM) | [7] |
| Tripeptide 5 (LK-514) | 100 nM | Maximal stimulation | 50% increase in 3D skin model (5 µM) | [7] |
| Pentapeptides 1 & 4 | 30 µM | Upregulates TYR protein ex vivo | ~31% increase in ex vivo human skin | [9] |
Key Experimental Protocols
Standardized assays are essential for evaluating and comparing the activity of novel hMC1R agonists. Below are detailed methodologies for core experiments.
cAMP Production Assay
This assay quantifies the primary signaling event following hMC1R activation.
Principle: Agonist-induced activation of hMC1R in cells expressing the receptor leads to an increase in intracellular cAMP, which is measured using a competitive immunoassay or a reporter gene assay.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the human MC1R gene are cultured to ~80-90% confluency.[7][9]
-
Agonist Treatment: Cells are washed and incubated with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Dose-Response: Cells are then treated with serial dilutions of the hMC1R agonist for a specified time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis: The reaction is stopped, and cells are lysed according to the assay kit manufacturer's instructions.
-
cAMP Quantification: Intracellular cAMP levels in the lysate are measured using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The results are used to generate a dose-response curve, from which the EC50 value is calculated.
Tyrosinase Activity Assay
This assay measures the activity of the rate-limiting enzyme in melanin synthesis.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which spontaneously converts to dopachrome, a colored product. The rate of dopachrome formation, measured spectrophotometrically, is proportional to tyrosinase activity.[13][14]
Methodology:
-
Cell Culture and Treatment: Primary human melanocytes or melanoma cells (e.g., B16-F10) are cultured and treated with the hMC1R agonist for a period of 2 to 6 days to allow for enzyme expression.[7][15]
-
Lysate Preparation: Cells are washed with phosphate-buffered saline (PBS) and lysed in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100). Lysates are centrifuged to pellet debris, and the supernatant is collected.[15]
-
Protein Quantification: The total protein concentration of the lysate is determined (e.g., using a BCA assay) to normalize tyrosinase activity.
-
Enzymatic Reaction: A specific amount of protein lysate is added to a reaction buffer containing L-DOPA in a 96-well plate.
-
Spectrophotometric Reading: The plate is incubated at 37°C, and the absorbance at 475 nm (for dopachrome) is measured kinetically over time or at a fixed endpoint using a plate reader.[15]
-
Data Analysis: Tyrosinase activity is calculated based on the rate of change in absorbance and normalized to the total protein content.
Melanin Content Assay
This assay directly quantifies the amount of melanin produced by cells following agonist treatment.
Principle: Melanin pigment is stable and can be solubilized from cell pellets using a strong base and heat. The amount of solubilized melanin is then quantified by measuring its absorbance.[15]
Methodology:
-
Cell Culture and Treatment: Melanocytes are cultured and treated with the hMC1R agonist for an extended period (e.g., 4-6 days).
-
Cell Pellet Collection: After treatment, cells are harvested, counted, and centrifuged to form a pellet.
-
Melanin Solubilization: The cell pellet is washed with PBS and then dissolved in a solution of NaOH (e.g., 1 M) containing DMSO. The mixture is heated (e.g., at 80-100°C) to solubilize the melanin.[15]
-
Spectrophotometric Measurement: The absorbance of the solubilized melanin solution is measured at 405 nm or 475 nm using a spectrophotometer.
-
Standard Curve: A standard curve is generated using synthetic melanin of a known concentration.
-
Data Analysis: The melanin content of the samples is calculated from the standard curve and normalized to the initial cell count or total protein content.
Pharmacokinetics and Therapeutic Potential
The clinical utility of an hMC1R agonist depends on its pharmacokinetic profile. For instance, the selective agonist PL8177, when administered subcutaneously, was observed in human plasma within 15 minutes and had a Tmax of 30-45 minutes after a single dose.[8] Such profiles are critical for developing effective dosing regimens.
The therapeutic applications for selective hMC1R agonists are significant:
-
Photoprotection: By stimulating eumelanin production ("sunless tanning"), agonists can increase the skin's natural defense against UV-induced DNA damage, potentially reducing the risk of skin cancer.[12][16]
-
Vitiligo: In this depigmenting disorder, agonists could help restore pigmentation by stimulating the function of remaining melanocytes.[4][10]
-
Photosensitivity Disorders: Conditions like erythropoietic protoporphyria (EPP), where patients have severe phototoxicity, can be managed by agonist-induced increases in melanin. The non-selective agonist afamelanotide (Melanotan I) is approved for this indication.[4][9]
-
Anti-Inflammatory Effects: MC1R is also expressed on various immune cells, and its activation has been shown to have anti-inflammatory effects, suggesting potential applications in inflammatory skin diseases and other conditions.[4][17]
Conclusion
hMC1R agonists represent a promising class of therapeutic agents with diverse applications in dermatology and beyond. The development of small, highly selective molecules and peptides has overcome many of the challenges associated with earlier, non-selective compounds. By potently and selectively activating the hMC1R signaling pathway, these agonists can effectively stimulate melanogenesis, offering novel strategies for photoprotection and the treatment of pigmentation disorders. The experimental protocols and quantitative data presented in this guide provide a framework for the continued research and development of next-generation hMC1R-targeted therapies.
References
- 1. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanocortin 1 receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Melanocortin 1 Receptor: Structure, Function, and Regulation [frontiersin.org]
- 4. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rottlerin Reduces cAMP/CREB-Mediated Melanogenesis via Regulation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of hMC1R Selective Small Agonists for Sunless Tanning and Prevention of Genotoxicity of UV in Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of the Melanocortin Type 1 Receptor Agonist PL8177 After Subcutaneous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Development of hMC1R Selective Small Agonists for Sunless Tanning and Prevention of Genotoxicity of UV in Melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. jfda-online.com [jfda-online.com]
- 16. What are MC1R agonists and how do they work? [synapse.patsnap.com]
- 17. Probing the Role of Melanocortin Type 1 Receptor Agonists in Diverse Immunological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the selectivity of hMC1R agonists over other melanocortin receptors
An In-Depth Technical Guide to the Selectivity of Human Melanocortin 1 Receptor (hMC1R) Agonists
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The human melanocortin 1 receptor (hMC1R) is a pivotal G-protein coupled receptor (GPCR) primarily involved in regulating skin pigmentation and inflammation. Its activation offers therapeutic potential for preventing UV-induced skin damage, treating pigmentation disorders like vitiligo, and managing inflammatory conditions. A significant challenge in developing hMC1R-targeted therapeutics is achieving selectivity over the other four melanocortin receptor subtypes (MC2R, MC3R, MC4R, MC5R), due to high sequence homology. Off-target activation, particularly of MC3R and MC4R, can lead to undesirable effects related to energy homeostasis and sexual function. This guide provides a detailed overview of the strategies and methodologies used to characterize the selectivity of hMC1R agonists, presents quantitative data for key compounds, and outlines the underlying signaling pathways.
The Challenge of Melanocortin Receptor Selectivity
The five melanocortin receptors (MCRs) are members of the Class A GPCR family and share significant structural similarities, particularly in the ligand-binding pockets.[1] The endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), are generally non-selective and activate MC1R, MC3R, MC4R, and MC5R with similar potencies.[2][3] This lack of natural ligand selectivity presents a major hurdle in drug design, as achieving receptor-specific effects is crucial for therapeutic efficacy and safety. For instance, the well-known α-MSH analog, [Nle⁴, D-Phe⁷]-α-MSH (NDP-MSH), is a potent agonist but lacks selectivity, which can lead to off-target effects like increased libido and reduced appetite, mediated by MC4R.[4] Therefore, the development of highly selective hMC1R agonists is a primary goal for targeting pigmentation and inflammatory pathways without systemic side effects.
Quantitative Selectivity Profiles of hMC1R Agonists
The selectivity of a compound is quantified by comparing its binding affinity (Kᵢ) or functional potency (EC₅₀) at the target receptor (hMC1R) versus other receptors. A higher selectivity ratio (e.g., EC₅₀ at MC4R / EC₅₀ at MC1R) indicates a more selective compound. Recent research has led to the development of both peptide and small-molecule agonists with remarkable selectivity for hMC1R.
Peptide Agonists
Peptide-based agonists have been designed based on the core α-MSH sequence (His-Phe-Arg-Trp). Modifications to these peptides have yielded compounds with high potency and selectivity.
| Compound | hMC1R | hMC3R | hMC4R | hMC5R | Selectivity over hMC3R/4R/5R | Reference |
| LK-514 (tripeptide) | Potent Agonist | Low Activity | Low Activity | Low Activity | >100,000-fold | [4][5] |
| PL-8177 | < 1 nM (Potency) | - | - | - | >1000-fold | [6] |
| MS05 | Sub-nanomolar Kᵢ | Micromolar Kᵢ | No Affinity | No Affinity | >1200-fold over MC3R | [7] |
| [Leu³, Leu⁷, Phe⁸]-γ-MSH-NH₂ | EC₅₀ = 4.5 nM | - | - | - | 16-fold selective | [8] |
| Compound 6 (bicyclic) | Kᵢ = 69 pM | Kᵢ = 51 nM | Kᵢ = 30 nM | Kᵢ = ~200 nM | >430-fold over hMC4R | [9] |
Small-Molecule Agonists
Small-molecule agonists offer potential advantages in terms of stability and oral bioavailability. Several selective small-molecule hMC1R agonists have been identified.
| Compound | hMC1R | hMC3R | hMC4R | hMC5R | Selectivity over hMC4R | Reference |
| BMS-470539 | EC₅₀ = 28 nM | - | - | - | Potent and selective | [2][10] |
| MT-7117 (Dersimelagon) | Kᵢ = 2.26 nM | - | - | - | 15 to 700-fold vs other MCRs | [2] |
| CD08108 | EC₅₀ = 70 nM | - | EC₅₀ = ~4480 nM | - | ~64-fold | [2] |
| hMC1R agonist 1 | EC₅₀ = 3 nM | EC₅₀ = 902 nM | EC₅₀ = 915 nM | EC₅₀ > 1000 nM | >300-fold | [10] |
Methodologies for Assessing Selectivity
Determining the selectivity profile of a potential hMC1R agonist requires a standardized set of assays to measure its interaction with and activation of the entire melanocortin receptor family.
Experimental Workflow for Selectivity Profiling
A logical workflow ensures that compounds are systematically evaluated for potency at the target receptor and then profiled against off-target receptors.
References
- 1. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.azregents.edu [experts.azregents.edu]
- 4. Development of hMC1R Selective Small Agonists for Sunless Tanning and Prevention of Genotoxicity of UV in Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of hMC1R Selective Small Agonists for Sunless Tanning and Prevention of Genotoxicity of UV in Melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. palatin.com [palatin.com]
- 7. researchgate.net [researchgate.net]
- 8. Design of MC1R Selective γ-MSH Analogues with Canonical Amino Acids Leads to Potency and Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. medchemexpress.com [medchemexpress.com]
Methodological & Application
Experimental design for studying sunless tanning with hMC1R agonists
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pursuit of a tanned complexion without the damaging effects of ultraviolet (UV) radiation has driven significant research into sunless tanning agents. A promising strategy involves the activation of the human melanocortin 1 receptor (hMC1R), a key regulator of skin pigmentation.[1][2][3] Agonists targeting hMC1R can stimulate melanogenesis, the process of melanin production, mimicking a natural tan. This document provides a comprehensive overview of the experimental design for studying novel hMC1R agonists for sunless tanning applications, complete with detailed protocols for key assays.
Core Concepts: The MC1R Signaling Pathway
Activation of hMC1R by an agonist, such as its natural ligand α-melanocyte-stimulating hormone (α-MSH) or a synthetic analog, initiates a cascade of intracellular events. This signaling pathway is pivotal for stimulating the production of eumelanin, the pigment responsible for brown to black coloration, which offers photoprotection against UV damage.
Caption: MC1R signaling pathway leading to melanogenesis.
Experimental Workflow for hMC1R Agonist Screening
A systematic approach is essential for identifying and characterizing potent and selective hMC1R agonists for sunless tanning. The following workflow outlines the key stages of this process, from initial screening to functional validation.
Caption: High-throughput screening workflow for hMC1R agonists.
Quantitative Data Summary
The following tables summarize the efficacy of various synthetic hMC1R agonists from published studies. These peptides demonstrate the potential for developing highly potent and selective compounds for sunless tanning applications.[1][4]
Table 1: In Vitro Efficacy of Synthetic hMC1R Agonists
| Compound | Agonist Type | hMC1R EC50 (nM) | hMC1R Selectivity vs. other MCRs | Reference |
| α-MSH | Tridecapeptide | ~1 | Low | [1] |
| LK-514 | Tripeptide | ~10 | >100,000-fold | [1][2] |
| Peptide 1 | Tetrapeptide | - | High | [1] |
| Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2 | Tetrapeptide | 10 | High | [4] |
| [Leu3, Leu7, Phe8]-γ-MSH-NH2 | γ-MSH Analog | 4.5 | 16-fold vs. other MCRs | [5] |
Table 2: Functional Effects of hMC1R Agonists on Pigmentation
| Compound | Concentration | Effect on Pigmentation | Model System | Reference |
| Peptide 1 | 1 nM | 60% increase in melanin | 3D Human Skin Substitute | [1] |
| Peptide 1 | 100 nM | 2.5-fold increase in melanin | 3D Human Skin Substitute | [1] |
| LK-514 | 5 µM | 50% increase in pigmentation | 3D Human Skin Substitute | [1] |
| Peptide 4 | 30 µM | 31% increase in pigmentation | Human Skin Ex Vivo | [6] |
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the hMC1R.
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from the hMC1R.
Materials:
-
HEK293 cells stably expressing hMC1R
-
Membrane preparation buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail)
-
Binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
Radioligand (e.g., [125I]NDP-α-MSH)
-
Unlabeled test compounds
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.3% PEI)
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Homogenize hMC1R-expressing cells in cold lysis buffer.
-
Centrifuge at 1,000 x g for 3 minutes to remove large debris.
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet membranes.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in binding buffer containing 10% sucrose and store at -80°C.
-
Determine protein concentration using a BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
150 µL of diluted membrane preparation (3-20 µg protein).
-
50 µL of test compound at various concentrations.
-
50 µL of radioligand solution.
-
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Stop the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters and add scintillation cocktail.
-
Count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (determined in the presence of excess unlabeled ligand) from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
Objective: To measure the ability of hMC1R agonists to stimulate intracellular cyclic AMP (cAMP) production.
Principle: This assay quantifies the level of cAMP produced by cells in response to agonist stimulation, typically using a competitive immunoassay format such as HTRF or AlphaScreen.
Materials:
-
Primary human melanocytes or HEK293 cells expressing hMC1R
-
Cell culture medium
-
Test compounds (hMC1R agonists)
-
cAMP assay kit (e.g., HTRF cAMP kit, AlphaScreen cAMP assay kit)
-
96-well or 384-well plates
-
Plate reader compatible with the chosen assay technology
Protocol:
-
Cell Preparation:
-
Culture cells to 60-80% confluency.
-
Harvest cells and resuspend in stimulation buffer to the desired density.[1]
-
-
Assay Procedure (example using HTRF):
-
Dispense 5 µL of cell suspension into each well of a 384-well plate.
-
Add 5 µL of test compound at various concentrations.
-
Incubate for 45 minutes at room temperature.[1]
-
Add 5 µL of cAMP-d2 (acceptor) and 5 µL of anti-cAMP-cryptate (donor) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader.
-
The signal is inversely proportional to the amount of cAMP produced.
-
Generate dose-response curves and calculate EC50 values (concentration of agonist that produces 50% of the maximal response).
-
Melanin Content Assay
Objective: To quantify the amount of melanin produced by melanocytes after treatment with hMC1R agonists.
Materials:
-
B16F10 melanoma cells or primary human melanocytes
-
Cell culture medium
-
Test compounds (hMC1R agonists)
-
1 N NaOH with 10% DMSO
-
96-well plate
-
Spectrophotometer (plate reader)
-
Synthetic melanin standard
Protocol:
-
Cell Treatment:
-
Plate cells in a 12-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
-
Melanin Extraction:
-
Wash the cells with PBS and lyse them in 1 N NaOH / 10% DMSO.
-
Incubate at 80°C for 2 hours to solubilize the melanin.
-
Centrifuge the lysate to pellet any debris.
-
-
Quantification:
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance at 470 nm.
-
Create a standard curve using synthetic melanin to determine the melanin concentration in the samples.
-
Normalize the melanin content to the total protein concentration of each sample, determined by a BCA assay.
-
Tyrosinase Activity Assay
Objective: To measure the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis, in response to hMC1R agonist treatment.
Principle: This assay measures the conversion of L-DOPA to dopachrome, a colored product, which can be quantified spectrophotometrically.
Materials:
-
B16F10 melanoma cells or primary human melanocytes
-
Cell culture medium
-
Test compounds (hMC1R agonists)
-
Lysis buffer (e.g., 1% Triton X-100 in phosphate buffer)
-
L-DOPA solution (10 mM)
-
96-well plate
-
Spectrophotometer (plate reader)
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with test compounds as described for the melanin content assay.
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Centrifuge the lysate to pellet cell debris.
-
-
Enzyme Assay:
-
In a 96-well plate, add the cell lysate supernatant.
-
Initiate the reaction by adding L-DOPA solution to each well.
-
Incubate at 37°C for a specified time (e.g., 20-60 minutes).
-
-
Measurement:
-
Measure the absorbance at 475 nm at various time points to determine the rate of dopachrome formation.
-
Tyrosinase activity can be expressed as the rate of change in absorbance per minute per microgram of protein.
-
The experimental framework and detailed protocols provided in this application note offer a robust methodology for the discovery and preclinical evaluation of novel hMC1R agonists for sunless tanning. By systematically assessing receptor binding, downstream signaling, and functional melanogenic outcomes, researchers can identify lead candidates with the desired potency, selectivity, and efficacy for further development into safe and effective topical sunless tanning products.[1][3] These agents hold the potential to provide a desirable tan while also offering protection against the harmful effects of UV radiation.
References
- 1. Development of hMC1R Selective Small Agonists for Sunless Tanning and Prevention of Genotoxicity of UV in Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of hMC1R Selective Small Agonists for Sunless Tanning and Prevention of Genotoxicity of UV in Melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design of MC1R Selective γ-MSH Analogues with Canonical Amino Acids Leads to Potency and Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. giffordbioscience.com [giffordbioscience.com]
Application of hMC1R Agonists in 3D Skin Models for Pigmentation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human melanocortin 1 receptor (hMC1R), a G protein-coupled receptor primarily expressed on melanocytes, plays a pivotal role in regulating skin pigmentation.[1][2][3] Activation of hMC1R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), stimulates the production of eumelanin, the dark, photoprotective pigment.[1] This signaling pathway is a key target for developing therapeutics for pigmentation disorders like vitiligo and for strategies aimed at sunless tanning and preventing skin cancer.[1][2][3] Three-dimensional (3D) skin models, which closely mimic the structure and physiology of human skin, provide a valuable in vitro platform for studying the effects of hMC1R agonists on melanogenesis.[1][4]
These application notes provide detailed protocols for utilizing hMC1R agonists in 3D skin models to assess their impact on pigmentation. The included methodologies, data presentation guidelines, and visual representations of signaling pathways and experimental workflows are intended to guide researchers in this field.
Key hMC1R Agonists for Pigmentation Studies
Several synthetic peptides have been developed as potent and selective hMC1R agonists. These compounds are designed to overcome the limitations of the native α-MSH, such as its short half-life and lack of receptor selectivity.
| Agonist | Type | Key Characteristics | Reference |
| LK-514 | Tripeptide | High selectivity for hMC1R (>100,000-fold over other melanocortin receptors).[1][2][3] | [1][2][3] |
| Tetrapeptide 1 | Tetrapeptide | Potent agonist that stimulates melanogenesis.[1] | [1] |
| [Nle⁴, D-Phe⁷]-α-MSH (NDP-α-MSH) | α-MSH Analog | A potent, full-length analog of α-MSH that is effective in stimulating sunless tanning but lacks selectivity for hMC1R.[1] | [1] |
| MT-7117 (Dersimelagon) | Small Molecule | A selective MC1R agonist with high binding affinity. | [5] |
Experimental Protocols
Culture and Treatment of 3D Human Skin Models
This protocol outlines the general procedure for treating 3D human skin models with hMC1R agonists. The specific 3D skin model can be commercially sourced or developed in-house.
Materials:
-
3D human skin models (containing both keratinocytes and melanocytes)
-
Appropriate culture medium for the 3D skin model
-
hMC1R agonist of interest (e.g., LK-514, Tetrapeptide 1)
-
Vehicle control (e.g., DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Formalin
-
Paraffin
Procedure:
-
Culture the 3D human skin models according to the manufacturer's instructions or established laboratory protocols.
-
Prepare stock solutions of the hMC1R agonist and vehicle control.
-
Dilute the agonist and vehicle in the culture medium to the desired final concentrations.
-
Treat the 3D skin models daily by adding the agonist- or vehicle-containing medium.
-
Incubate the treated models for a specified period, typically 10 days, to allow for a visible change in pigmentation.[1]
-
After the treatment period, fix the skin models in formalin.
-
Embed the fixed tissues in paraffin for subsequent histological analysis.[1]
Assessment of Pigmentation
Macroscopic changes in the pigmentation of the 3D skin models can be observed and documented through photography.
This method specifically stains for melanin, allowing for its visualization and quantification within the 3D skin structure.
Procedure:
-
Section the paraffin-embedded 3D skin models.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform Fontana-Masson staining according to standard protocols. This method utilizes an ammoniacal silver solution that is reduced by melanin to visible metallic silver.
-
Counterstain with a suitable nuclear stain (e.g., Nuclear Fast Red).
-
Dehydrate, clear, and mount the stained sections.
-
Image the sections using a light microscope.
-
Quantify the melanin content using image analysis software (e.g., ImageJ) by measuring the intensity of the black-brown staining.
Quantitative Data Summary
The following table summarizes the reported effects of specific hMC1R agonists on pigmentation in 3D skin models.
| Agonist | Concentration | Treatment Duration | Method of Analysis | Results | Reference |
| Tetrapeptide 1 | 1 nM | 10 days | Fontana-Masson Staining | 60% increase in pigmentation over vehicle control.[1] | [1] |
| Tetrapeptide 1 | 100 nM | 10 days | Fontana-Masson Staining | 2.5-fold increase in pigmentation over vehicle control.[1] | [1] |
| LK-514 (Tripeptide 5) | 5 µM | 10 days | Fontana-Masson Staining | 50% increase in pigmentation over vehicle-treated control.[1] | [1] |
Signaling Pathways and Experimental Workflow
hMC1R Signaling Pathway in Melanogenesis
Activation of hMC1R by an agonist initiates a cascade of intracellular events leading to the synthesis of melanin. The diagram below illustrates this key signaling pathway.
Caption: The hMC1R signaling cascade leading to increased skin pigmentation.
Experimental Workflow for Pigmentation Studies in 3D Skin Models
The following diagram outlines the logical flow of an experiment designed to test the efficacy of hMC1R agonists on pigmentation in 3D skin models.
Caption: Workflow for assessing hMC1R agonist-induced pigmentation.
Conclusion
The use of hMC1R agonists in 3D skin models offers a robust and physiologically relevant method for studying melanogenesis and for the preclinical evaluation of compounds aimed at modulating skin pigmentation. The protocols and data presented herein provide a framework for researchers to design and execute their own studies in this exciting area of dermatological research and drug development.
References
- 1. Development of hMC1R Selective Small Agonists for Sunless Tanning and Prevention of Genotoxicity of UV in Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of hMC1R Selective Small Agonists for Sunless Tanning and Prevention of Genotoxicity of UV in Melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Tyrosinase Activity Assay for Evaluating Human Melanocortin 1 Receptor (hMC1R) Agonist Efficacy
Audience: Researchers, scientists, and drug development professionals involved in dermatology, cosmetology, and melanoma research.
Introduction: The human melanocortin 1 receptor (hMC1R) is a G protein-coupled receptor primarily expressed on melanocytes that plays a pivotal role in regulating skin pigmentation.[1][2] Upon activation by an agonist, such as the alpha-melanocyte-stimulating hormone (α-MSH), hMC1R initiates a signaling cascade that upregulates the synthesis of eumelanin, the dark photoprotective pigment.[1][3] This makes hMC1R a key therapeutic target for modulating pigmentation.
The signaling pathway begins with the agonist binding to hMC1R, which activates the Gs alpha subunit of its associated G protein.[4] This in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates transcription factors like CREB.[4] This leads to increased expression of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte function, which subsequently boosts the transcription of key melanogenic enzymes, including tyrosinase.[4][6]
Tyrosinase is the rate-limiting enzyme in melanin synthesis, catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[5][7][8] Therefore, measuring tyrosinase activity in melanocytes serves as a direct and quantifiable indicator of the efficacy of an hMC1R agonist. This protocol details a cell-based tyrosinase activity assay using the colorimetric detection of L-DOPA oxidation.
hMC1R Signaling Pathway
The diagram below illustrates the signaling cascade initiated by an hMC1R agonist, leading to the production of tyrosinase.
Experimental Protocol
This protocol provides a method for quantifying intracellular tyrosinase activity in a human melanoma cell line following treatment with a potential hMC1R agonist.
Materials and Reagents
| Item | Supplier | Notes |
| Human Melanoma Cell Line | ATCC | e.g., MNT-1 or other hMC1R-expressing line. |
| Cell Culture Medium | Gibco | DMEM or RPMI-1640 as required by the cell line. |
| Fetal Bovine Serum (FBS) | Gibco | Heat-inactivated. |
| Penicillin-Streptomycin | Gibco | 100 U/mL Penicillin, 100 µg/mL Streptomycin. |
| 96-well Clear, Flat-Bottom Plates | Corning | For cell culture and assay readings.[9] |
| Test hMC1R Agonist | N/A | Dissolved in a suitable vehicle (e.g., DMSO, water). |
| Positive Control Agonist | Sigma-Aldrich | NDP-α-MSH (a potent synthetic α-MSH analog). |
| Cell Lysis Buffer | Thermo Fisher | RIPA Buffer or 1% Triton X-100 in PBS with protease inhibitors. |
| BCA Protein Assay Kit | Thermo Fisher | For protein concentration normalization.[9] |
| L-DOPA (L-3,4-dihydroxyphenylalanine) | Sigma-Aldrich | Substrate for tyrosinase. |
| Sodium Phosphate Buffer | N/A | 0.1 M, pH 6.8. |
| Microplate Spectrophotometer | N/A | Capable of reading absorbance at 475 nm. |
Methodology
The overall workflow for the assay is depicted below.
1. Cell Culture and Seeding: a. Culture human melanoma cells in T-75 flasks with complete medium (containing FBS and Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator. b. Harvest cells at 80-90% confluency using trypsin-EDTA. c. Seed 2 x 10⁵ cells per well into a 96-well plate in 100 µL of complete medium. d. Incubate the plate for 24 hours to allow for cell attachment.
2. hMC1R Agonist Treatment: a. Prepare serial dilutions of the test hMC1R agonist and the positive control (e.g., NDP-α-MSH) in a cell culture medium. A typical concentration range for NDP-α-MSH is 1 nM to 1 µM. b. Prepare a vehicle control using the same final concentration of the solvent (e.g., 0.1% DMSO) as used for the test compounds. c. After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of test agonist, positive control, or vehicle control. d. Incubate the plate for an additional 48-72 hours to allow for the upregulation of tyrosinase expression.
3. Cell Lysate Preparation: a. After the treatment period, wash the cells twice with 150 µL of ice-cold PBS. b. Add 50-100 µL of ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes.[9] c. Centrifuge the plate at 10,000 x g for 15 minutes at 4°C to pellet cell debris.[9] d. Carefully collect the supernatant (cell lysate) containing the tyrosinase enzyme and transfer it to a new, pre-chilled 96-well plate or microcentrifuge tubes.
4. Protein Quantification: a. Determine the total protein concentration of each cell lysate sample using a BCA protein assay kit according to the manufacturer's instructions. b. This step is crucial for normalizing the tyrosinase activity to the amount of protein in each sample, correcting for any variations in cell proliferation or viability.[9]
5. Tyrosinase Activity Assay: a. In a new 96-well clear, flat-bottom plate, add the following to each well:
- 20 µg of total protein (dilute the lysate with 0.1 M sodium phosphate buffer, pH 6.8, to a final volume of 80 µL).
- Add 20 µL of 10 mM L-DOPA solution (prepared fresh in 0.1 M sodium phosphate buffer, pH 6.8). b. The final reaction volume is 100 µL, and the final L-DOPA concentration is 2 mM.
6. Data Acquisition and Analysis: a. Immediately place the plate in a microplate reader pre-warmed to 37°C. b. Measure the absorbance at 475 nm (A475) every 10 minutes for 1-2 hours. The colored product, dopachrome, has a characteristic absorbance peak around this wavelength.[10][11] c. Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔA475/min). d. Normalize the tyrosinase activity by dividing the reaction rate by the protein concentration of the corresponding lysate.
- Specific Activity = (ΔA475 / min) / (mg of protein) e. Plot the specific activity against the concentration of the hMC1R agonist to determine the dose-response relationship and calculate the EC₅₀ value.
Data Presentation
The results can be summarized in a table for clear comparison between different treatments.
Table 1: Representative Tyrosinase Activity Data
| Treatment | Concentration | Protein Conc. (mg/mL) | Rate (ΔA475/min) | Specific Activity (Rate/mg protein) | % Activity vs. Vehicle |
| Vehicle Control | 0.1% DMSO | 1.25 | 0.005 | 0.0040 | 100% |
| Positive Control | 100 nM NDP-MSH | 1.21 | 0.022 | 0.0182 | 455% |
| Test Agonist | 10 nM | 1.28 | 0.009 | 0.0070 | 175% |
| Test Agonist | 100 nM | 1.26 | 0.018 | 0.0143 | 358% |
| Test Agonist | 1000 nM | 1.23 | 0.021 | 0.0171 | 428% |
Note: The data presented above are for illustrative purposes only. Actual results will vary depending on the cell line, agonist potency, and experimental conditions.
References
- 1. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanocortin 1 receptor - Wikipedia [en.wikipedia.org]
- 3. A melanin-independent interaction between Mc1r and Met signalling pathways is required for HGF-dependent melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Melanocortin 1 Receptor: Structure, Function, and Regulation [frontiersin.org]
- 6. Discovery of a Highly Selective MC1R Agonists Pentapeptide to Be Used as a Skin Pigmentation Enhancer and with Potential Anti-Aging Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. jfda-online.com [jfda-online.com]
- 11. Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of hMC1R Agonists in Skin Cancer Prevention Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The melanocortin 1 receptor (MC1R), a G protein-coupled receptor predominantly expressed on melanocytes, plays a pivotal role in skin pigmentation and the response to ultraviolet (UV) radiation. Activation of MC1R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), triggers a signaling cascade that stimulates the production of photoprotective eumelanin and enhances DNA repair mechanisms. Individuals with loss-of-function MC1R variants often exhibit a fair-skinned, sun-sensitive phenotype and have an increased risk of developing skin cancer, including melanoma. Consequently, the development of human MC1R (hMC1R) agonists presents a promising strategy for skin cancer chemoprevention. These agonists aim to mimic the natural photoprotective effects of MC1R signaling, offering a potential "sunless tanning" approach and bolstering the skin's defense against UV-induced DNA damage.
These application notes provide an overview of the in vivo use of hMC1R agonists for skin cancer prevention research, along with detailed protocols for key experiments.
Signaling Pathways and Experimental Workflows
MC1R Signaling Pathway
Activation of MC1R by an agonist initiates a cascade of intracellular events crucial for photoprotection. The binding of an agonist to MC1R leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte function. MITF promotes the transcription of genes involved in eumelanin synthesis and DNA repair.
General Experimental Workflow for In Vivo Studies
A typical in vivo study to evaluate the efficacy of an hMC1R agonist for skin cancer prevention involves several key stages, from animal model selection to endpoint analysis. The following diagram outlines a common experimental workflow.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the in vivo effects of hMC1R agonists.
Table 1: Effects of hMC1R Agonists on Skin Pigmentation and UV Protection
| Agonist | Animal Model | Administration Route & Dose | Duration | Key Findings | Reference |
| Forskolin | K14-Scf extension (Mc1re/e) mice | Topical, 80 µM/dose | 15 doses | >10-fold increase in Minimal Erythemal Dose (MED) | [1] |
| Melanotan II | Human volunteers | Subcutaneous, 0.025 mg/kg/day | 2 weeks (5 doses) | Increased pigmentation in face, upper body, and buttocks | [2] |
| Dersimelagon | Ay/a mice | Oral, 1 mg/kg | 6 days | Significant coat color darkening (eumelanin production) | [3] |
| Afamelanotide | Human volunteers | Subcutaneous implant, 16 mg | Every 60 days | Increased skin melanin density | [4] |
Table 2: Effects of hMC1R Agonists on Tumorigenesis in Mouse Models
| Agonist | Animal Model | Carcinogen | Key Findings | Reference |
| Forskolin | Xpc-/- mice | UVB | Protective against UVB-induced tumorigenesis | [5] |
| Melanotan II | C57BL/6 mice with B16-F10 melanoma | N/A (Tumor implantation) | ~50% reduction in tumor volume after 10 days of topical treatment | [6][7] |
Detailed Experimental Protocols
Protocol 1: UVB-Induced Skin Carcinogenesis in Mice with Topical hMC1R Agonist Treatment
1. Animal Model and Husbandry:
-
Species: SKH-1 hairless mice or BALB/c mice (6-8 weeks old).[8]
-
Housing: House mice individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
2. Experimental Groups:
-
Group 1: Vehicle control (no UVB)
-
Group 2: Vehicle control + UVB
-
Group 3: hMC1R agonist + UVB
-
Group 4: hMC1R agonist (no UVB)
3. Topical hMC1R Agonist Formulation and Administration:
-
Example (Forskolin): Prepare a 40% (w/v) solution of crude forskolin root extract in a vehicle of 70% ethanol and 30% propylene glycol.[1] This can be applied topically to the dorsal skin.
-
Administration: Apply the formulated agonist or vehicle to the dorsal skin of the mice (e.g., 200 µL per application) once or twice daily, starting one week before the first UVB exposure and continuing throughout the study.[1]
4. UVB Irradiation Protocol:
-
UVB Source: Use a bank of UVB lamps (e.g., Philips TL20W/01 RS) emitting a wavelength range of 280-320 nm, with a peak at 311 nm.[9]
-
Dosimetry: Measure the UVB dose using a calibrated UV radiometer.
-
Irradiation Schedule: Expose the dorsal skin of the mice to UVB radiation three times a week for 16-24 weeks.[8] A common starting dose is 180 mJ/cm².[8]
5. Tumor Monitoring:
-
Observation: Visually inspect the mice for tumor development twice a week.
-
Tumor Metrics: Record the date of the first tumor appearance (latency), the number of tumors per mouse (multiplicity), and the diameter of each tumor. Calculate tumor volume using the formula: (length x width²) x 0.52.[6]
6. Endpoint and Tissue Collection:
-
Euthanasia: At the end of the study (e.g., 24 weeks) or when tumors reach a predetermined size, euthanize the mice.
-
Tissue Harvesting: Excise the dorsal skin, including tumors. Divide the tissue for histopathological analysis, melanin and cAMP quantification, DNA damage assessment, and protein analysis.
Protocol 2: Melanin Content Assay in Skin Biopsies
1. Reagents:
-
Lysis buffer: 50 mM Tris-HCl (pH 7.4), 2 mM EDTA, 150 mM NaCl, 1 mM DTT, and protease inhibitors.
-
Wash solution: 1:1 Ethanol:Ether.
-
Solubilization solution: 2 M NaOH in 20% DMSO.
-
Synthetic melanin standard.
2. Procedure:
-
Homogenization: Homogenize skin biopsies in lysis buffer on ice.
-
Pelleting Pigment: Centrifuge the lysate at 20,000 x g for 15 minutes at 4°C to pellet the melanin.[2]
-
Washing: Wash the melanin pellet with the ethanol/ether mixture and centrifuge again.[2]
-
Solubilization: Dissolve the pellet in the NaOH/DMSO solution by heating at 60°C.[2]
-
Spectrophotometry: Once the melanin is fully dissolved, measure the absorbance at 492 nm using a spectrophotometer.[2]
-
Quantification: Determine the melanin concentration by comparing the absorbance to a standard curve generated with synthetic melanin. Normalize the melanin content to the total protein concentration of the initial lysate.
Protocol 3: Cyclic AMP (cAMP) Enzyme Immunoassay (EIA) in Skin Tissue
1. Sample Preparation:
-
Homogenization: Mince skin tissue and rinse with ice-cold PBS to remove excess blood. Homogenize the tissue in 10 volumes of 0.1 M HCl.
-
Centrifugation: Centrifuge the homogenate at ≥600 x g at room temperature and collect the supernatant.
2. EIA Procedure (using a commercial kit):
-
Standard Curve: Prepare a standard curve according to the kit manufacturer's instructions.
-
Assay: Add standards and samples to the wells of the antibody-coated microplate.
-
Competitive Binding: Add the enzyme-linked cAMP conjugate and incubate to allow for competitive binding.[10]
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add the substrate solution and incubate to develop the color.
-
Stop Reaction: Add the stop solution to terminate the reaction.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.[11]
-
Calculation: Calculate the cAMP concentration in the samples by comparing their absorbance to the standard curve.
Protocol 4: Quantification of Cyclobutane Pyrimidine Dimers (CPDs) in Skin DNA
1. DNA Isolation:
-
Epidermal Separation: Isolate the epidermis from the dorsal skin using a trypsin flotation procedure.[12]
-
DNA Extraction: Extract genomic DNA from the epidermis using standard phenol/chloroform extraction and ethanol precipitation methods.[12]
2. CPD ELISA (Enzyme-Linked Immunosorbent Assay):
-
DNA Denaturation: Denature the isolated DNA by heating.
-
Coating: Coat a microplate with the denatured DNA.
-
Blocking: Block non-specific binding sites.
-
Primary Antibody: Incubate with a primary antibody specific for CPDs (e.g., clone TDM-2).
-
Secondary Antibody: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a substrate solution (e.g., TMB) and measure the colorimetric change using a microplate reader.
-
Quantification: Quantify the amount of CPDs by comparing the results to a standard curve generated using DNA with a known number of CPDs.[13]
Protocol 5: Western Blot Analysis of Skin Tissue
1. Protein Extraction:
-
Homogenization: Homogenize skin samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Electrotransfer:
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat to denature the proteins.
-
Electrophoresis: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, PCNA, β-actin as a loading control) overnight at 4°C.
-
Washing: Wash the membrane with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Washing: Wash the membrane again with TBST.
4. Detection:
-
Chemiluminescence: Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Imaging: Detect the chemiluminescent signal using an imaging system or X-ray film.
-
Analysis: Quantify the protein band intensities using densitometry software and normalize to the loading control.
References
- 1. Pharmacologic Induction of Epidermal Melanin and Protection Against Sunburn in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. mdpi.com [mdpi.com]
- 4. Preformulation studies with melanotan-II: a potential skin cancer chemopreventive peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resclinmed.eu [resclinmed.eu]
- 6. Topical MTII Therapy Suppresses Melanoma Through PTEN Upregulation and Cyclooxygenase II Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topical MTII Therapy Suppresses Melanoma Through PTEN Upregulation and Cyclooxygenase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mjfas.utm.my [mjfas.utm.my]
- 9. researchgate.net [researchgate.net]
- 10. cloud-clone.com [cloud-clone.com]
- 11. file.elabscience.com [file.elabscience.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Quantitative analysis of UV photolesions suggests that cyclobutane pyrimidine dimers produced in mouse skin by UVB are more mutagenic than those produced by UVC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Framework for Assessing Human Melanocortin 1 Receptor (hMC1R) Agonist Activity Using Mouse Melanoma Cell Lines
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the study of G-protein coupled receptors (GPCRs), particularly the human Melanocortin 1 Receptor (hMC1R), and the development of novel therapeutic agonists.
Introduction The human Melanocortin 1 Receptor (hMC1R) is a pivotal Gs-protein coupled receptor (GPCR) primarily expressed on melanocytes and melanoma cells.[1][2] Its activation by agonist ligands, such as the alpha-melanocyte-stimulating hormone (α-MSH), initiates a signaling cascade that is crucial for regulating melanin production (melanogenesis), which provides protection against ultraviolet (UV) radiation.[1][3] Beyond pigmentation, hMC1R signaling is implicated in DNA repair mechanisms and anti-inflammatory responses, making it an attractive therapeutic target for skin cancer prevention, inflammatory skin conditions, and pigmentation disorders like vitiligo.[1][4][5]
Mouse melanoma cell lines, particularly the B16-F10 line, are widely used models in melanoma research.[6][7] These cells endogenously express the MC1R and possess the complete downstream machinery for melanogenesis, making them a robust and physiologically relevant in vitro system for screening and characterizing the functional activity of novel hMC1R agonists.[8][9] This application note provides a detailed framework, including experimental protocols and data presentation guidelines, for assessing the activity of hMC1R agonists in these cell lines.
Principle of the Assay: hMC1R Signaling Pathway The binding of an agonist to the hMC1R on the cell surface triggers a conformational change, leading to the activation of the associated heterotrimeric Gs protein.[1][3] The Gαs subunit dissociates and activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The accumulation of intracellular cAMP, a key second messenger, activates Protein Kinase A (PKA).[10] PKA then phosphorylates the cAMP-responsive element-binding protein (CREB), which subsequently promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF).[2] MITF is the master regulator of melanocyte development and function, upregulating the expression of critical melanogenic enzymes such as Tyrosinase (TYR), leading to the synthesis of melanin.[2][11] The assessment of agonist activity can therefore be quantified by measuring key readouts at different points in this cascade: cAMP accumulation, melanin production, and cellular viability.
Experimental Workflow
The overall workflow for assessing hMC1R agonist activity involves culturing mouse melanoma cells, treating them with the test compounds, and subsequently performing a panel of functional assays. The primary endpoints are the measurement of intracellular cAMP levels to confirm direct receptor activation and the quantification of melanin content as a physiological readout. A cell viability assay is run in parallel to control for any cytotoxic effects of the compounds.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: B16-F10 mouse melanoma cells (ATCC® CRL-6475™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Cell Culture: Trypsin-EDTA (0.25%), Phosphate-Buffered Saline (PBS).
-
Positive Control: α-Melanocyte-Stimulating Hormone (α-MSH) or a stable synthetic analog like [Nle4, D-Phe7]-α-MSH (NDP-α-MSH).
-
cAMP Assay Kit: A commercial kit, such as an HTRF®-based or ELISA-based assay.[12][13]
-
Melanin Assay Reagents: 1N NaOH, 10% DMSO.
-
Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent and a solubilization solution (e.g., SDS-HCl or DMSO).[14][15]
Protocol 1: Cell Culture and Maintenance
-
Culture B16-F10 cells in T-75 flasks with DMEM complete medium in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells when they reach 80-90% confluency.
-
To passage, wash cells with PBS, detach using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks.
Protocol 2: cAMP Accumulation Assay
This assay provides a rapid measure of direct hMC1R activation.
-
Cell Seeding: Seed B16-F10 cells into a white, 96-well plate at a density of 10,000-20,000 cells/well. Allow cells to adhere overnight.
-
Assay Preparation: The next day, gently aspirate the culture medium. Wash the cells once with warm PBS.
-
Compound Treatment: Add 50 µL of stimulation buffer (often containing a phosphodiesterase inhibitor like IBMX, as per kit instructions) to each well. Add 50 µL of test compounds or controls (α-MSH, vehicle) at 2x the final desired concentration.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit (e.g., HTRF or ELISA).[13][16]
-
Data Acquisition: Read the plate on a compatible microplate reader.
Protocol 3: Melanin Content Assay
This assay measures the key physiological outcome of sustained hMC1R signaling.[17]
-
Cell Seeding: Seed B16-F10 cells into a 24-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[18]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds, a positive control (e.g., 100 nM α-MSH), and a vehicle control.
-
Incubation: Incubate the cells for 72 hours to allow for melanin synthesis.[17][18]
-
Cell Lysis: After incubation, wash the cells with PBS. Lyse the cell pellets by adding 200 µL of 1N NaOH containing 10% DMSO and incubating at 70°C for 1 hour.[17][18]
-
Data Acquisition: Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm using a microplate reader.[8][18] The absorbance value is directly proportional to the melanin content.
Protocol 4: Cell Viability (MTT) Assay
This assay is performed in parallel to ensure that observed changes in melanin are not due to compound-induced cytotoxicity or proliferation.[19]
-
Cell Seeding and Treatment: Prepare a parallel 96-well plate as described for the Melanin Content Assay (Protocol 3, steps 1-3), seeding at a density of 5,000 cells/well.
-
MTT Addition: After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14][19]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[4][14]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4] Incubate overnight at 37°C in a humidified atmosphere.[14]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[20] The absorbance is proportional to the number of viable cells.
Data Presentation and Analysis
All quantitative data should be summarized in tables for clear comparison. For dose-response experiments, data should be normalized to the vehicle control (0% activity) and a saturating concentration of a potent agonist like NDP-α-MSH (100% activity). Non-linear regression (sigmoidal dose-response curve) can be used to calculate the potency (EC₅₀) and efficacy (% Max Response) for each test compound.
Table 1: Dose-Response of a Test Agonist on cAMP Accumulation
| Compound Concentration | Mean cAMP Level (nM) | Std. Deviation | % Max Response (vs. α-MSH) |
| Vehicle (0 M) | 1.5 | 0.2 | 0% |
| 10⁻¹⁰ M | 4.8 | 0.5 | 15% |
| 10⁻⁹ M | 15.2 | 1.8 | 45% |
| 10⁻⁸ M | 28.9 | 2.5 | 85% |
| 10⁻⁷ M | 33.5 | 3.1 | 98% |
| 10⁻⁶ M | 34.0 | 2.9 | 100% |
| α-MSH (10⁻⁷ M) | 34.1 | 3.0 | 100% |
Table 2: Effect of a Test Agonist on Melanin Content and Cell Viability
| Compound (at 10⁻⁷ M) | Mean Melanin Abs (405nm) | % Melanin Increase (vs. Vehicle) | Mean Viability Abs (570nm) | % Cell Viability (vs. Vehicle) |
| Vehicle | 0.150 ± 0.012 | 0% | 0.850 ± 0.045 | 100% |
| Test Cmpd A | 0.420 ± 0.025 | 180% | 0.835 ± 0.051 | 98% |
| α-MSH | 0.435 ± 0.030 | 190% | 0.861 ± 0.040 | 101% |
References
- 1. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malignant Melanoma and Melanocortin 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting GPCRs and Their Signaling as a Therapeutic Option in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Commonly Used Cell Models in Melanoma Research | Ubigene [ubigene.us]
- 7. Gene Expression Regulation by Agonist-Independent Constitutive Signaling of Melanocortin-1 Receptor [e-enm.org]
- 8. 4.3. Melanin Content and Tyrosinase Activity Assay in B16F10 Cells [bio-protocol.org]
- 9. Small-Animal PET of Melanocortin 1 Receptor Expression Using a 18F-Labeled α-Melanocyte-Stimulating Hormone Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Discovery of a Highly Selective MC1R Agonists Pentapeptide to Be Used as a Skin Pigmentation Enhancer and with Potential Anti-Aging Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. broadpharm.com [broadpharm.com]
- 16. researchgate.net [researchgate.net]
- 17. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Potency and Efficacy of hMC1R Agonists
Introduction
The human melanocortin 1 receptor (hMC1R) is a G protein-coupled receptor (GPCR) predominantly expressed in melanocytes. It plays a pivotal role in skin pigmentation, DNA repair mechanisms, and inflammation.[1][2][3][4] Activation of hMC1R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), primarily initiates a signaling cascade that leads to the production of brown/black eumelanin, which is photoprotective.[3][4][5] Due to its role in protecting against UV-induced skin damage, hMC1R is a significant therapeutic target for developing agents for sunless tanning and skin cancer prevention.[6][7] These application notes provide detailed protocols for key assays used to characterize the binding affinity, potency, and efficacy of novel hMC1R agonists.
hMC1R Signaling Pathways
Upon agonist binding, hMC1R activates multiple intracellular signaling pathways. The canonical pathway involves coupling to the Gs alpha subunit (Gαs), which stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[2][3][5] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB), leading to the increased transcription of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte function and melanogenesis.[3]
In addition to the Gs-cAMP pathway, hMC1R signaling can be modulated by β-arrestins, which are recruited to the receptor following phosphorylation by G protein-coupled receptor kinases (GRKs). β-arrestin recruitment can lead to receptor desensitization and internalization, but also initiate separate, G protein-independent signaling cascades.[5][8][9] Some studies also suggest a cAMP-independent pathway where hMC1R transactivates the c-KIT receptor to activate the ERK1/2 MAPK pathway.[10]
Caption: Overview of hMC1R signaling pathways.
Application Note 1: Determination of Agonist Binding Affinity
Characterizing the binding affinity of a compound to hMC1R is a critical first step in determining its potential as an agonist. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor, providing key parameters such as the dissociation constant (Kd) for a radioligand and the inhibitory constant (Ki) for a test compound.[11][12]
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to hMC1R.
Caption: Workflow for a competitive radioligand binding assay.
Methodology
-
Membrane Preparation:
-
Culture cells stably expressing hMC1R (e.g., HEK293-hMC1R).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[13]
-
Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in binding buffer.[13]
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.[13]
-
To each well, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-NDP-α-MSH), and a range of concentrations of the unlabeled test compound.[11][14]
-
To determine non-specific binding, a parallel set of wells should contain the radioligand and a high concentration of a known unlabeled agonist (e.g., α-MSH).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[13]
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.[11][13]
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Data Presentation
| Compound | Binding Affinity (Ki, nM) | Reference |
| α-MSH | ~6.5 | [15] |
| [Nle⁴, D-Phe⁷]α-MSH (NDP-MSH) | ~1.2 | [15] |
| Melanotan II (MT-II) | ~0.57 | [15] |
| Peptide 6 (Bicyclic) | 0.069 | [14] |
Application Note 2: Determination of Agonist Potency and Efficacy
Functional assays are essential to determine whether a compound that binds to hMC1R acts as an agonist and to quantify its potency (EC50) and efficacy (Emax). Potency is the concentration of an agonist required to produce 50% of the maximal response, while efficacy is the maximum response achievable by the agonist.
Protocol 2: cAMP Accumulation Assay
This is the primary functional assay for hMC1R, measuring the production of the second messenger cAMP following receptor activation. Modern assays often use Homogeneous Time-Resolved Fluorescence (HTRF) for high-throughput screening.[16][17][18]
Caption: Workflow for a HTRF-based cAMP accumulation assay.
Methodology
-
Cell Plating: Seed cells expressing hMC1R (e.g., HEK293-hMC1R or melanoma cells) into 96- or 384-well plates and allow them to adhere.
-
Agonist Stimulation:
-
Aspirate the culture medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound or a reference agonist (e.g., α-MSH).
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.[16][18]
-
-
Detection (HTRF):
-
Lyse the cells and add the two HTRF detection reagents: a cAMP-specific antibody labeled with a europium cryptate (donor) and a cAMP analog labeled with d2 (acceptor).
-
In the absence of cellular cAMP, the antibody binds the d2-cAMP, bringing the donor and acceptor into proximity and generating a high FRET signal.
-
Cellular cAMP produced upon agonist stimulation competes with the d2-cAMP for antibody binding, leading to a decrease in the FRET signal.
-
-
Data Analysis:
-
The HTRF signal is read at two wavelengths, and the ratio is calculated.
-
Plot the HTRF signal ratio against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a reference full agonist.
-
Protocol 3: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated hMC1R, providing insight into an alternative signaling and regulatory pathway. Enzyme Fragment Complementation (EFC) assays, such as the PathHunter® system, are commonly used.[9][19][20]
Caption: Workflow for a β-arrestin recruitment assay.
Methodology
-
Cell Line: Use a cell line engineered to co-express hMC1R fused to a small fragment of β-galactosidase (ProLink) and β-arrestin fused to the larger, complementing enzyme acceptor (EA) fragment.
-
Assay Protocol:
-
Plate the engineered cells in assay plates.
-
Add test compounds at various concentrations.
-
Incubate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
When β-arrestin is recruited to the receptor, the two β-galactosidase fragments are brought into proximity, forming an active enzyme.
-
Add the detection reagents containing a chemiluminescent substrate. The active enzyme converts the substrate, generating a light signal.
-
-
Data Analysis:
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the signal intensity against the logarithm of the agonist concentration to generate a dose-response curve and determine EC50 and Emax values.
-
Protocol 4: Melanogenesis (Melanin Production) Assay
This is a downstream functional assay that measures a key physiological response to hMC1R activation in melanocytic cells.
Methodology
-
Cell Culture and Treatment:
-
Culture α-MSH-responsive cells (e.g., B16-F10 mouse melanoma cells or primary human melanocytes) in culture plates.
-
Treat the cells with various concentrations of the test agonist for an extended period (e.g., 72 hours) to allow for melanin synthesis.[16]
-
-
Melanin Quantification:
-
Wash the cells with PBS and lyse them (e.g., with 1N NaOH).
-
Heat the lysate (e.g., at 80°C) to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm using a spectrophotometer.
-
Create a standard curve using synthetic melanin to quantify the melanin content.
-
Normalize the melanin content to the total protein content of the cell lysate.
-
-
Data Analysis:
-
Plot the normalized melanin content against the logarithm of the agonist concentration to determine the EC50 and Emax for melanogenesis.
-
Data Presentation
| Compound | Assay | Potency (EC50, nM) | Selectivity (Ratio vs hMC1R) | Reference |
| hMC3R / hMC4R / hMC5R | ||||
| α-MSH | cAMP | ~2.0 | - | [15] |
| NDP-α-MSH | cAMP | ~0.5 | - | [15] |
| MT-II | cAMP | ~0.2 | - | [15] |
| Peptide 1 (LK-184) | cAMP | 0.04 | 22,550 / 22,875 / >25,000 | [6][21] |
| Peptide 5 (LK-514) | cAMP | 0.4 | >250,000 / >250,000 / >250,000 | [6][7] |
| Peptide 4 (Bz-Gly-His-D-Phe-Arg-Trp-NH₂) | cAMP | 0.041 | >243,902 (vs other GPCRs) | [16] |
| [Leu³, Leu⁷, Phe⁸]-γ-MSH-NH₂ | cAMP | 4.5 | 16-fold selective vs other MCRs | [22] |
References
- 1. Melanocortin 1 receptor - Wikipedia [en.wikipedia.org]
- 2. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A melanin-independent interaction between Mc1r and Met signalling pathways is required for HGF-dependent melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of hMC1R Selective Small Agonists for Sunless Tanning and Prevention of Genotoxicity of UV in Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of hMC1R Selective Small Agonists for Sunless Tanning and Prevention of Genotoxicity of UV in Melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential and competitive regulation of human melanocortin 1 receptor signaling by β-arrestin isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signaling from the human melanocortin 1 receptor to ERK1 and ERK2 mitogen-activated protein kinases involves transactivation of cKIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 15. Binding and cAMP studies of melanotropin peptides with the cloned human peripheral melanocortin receptor, hMC1R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. innoprot.com [innoprot.com]
- 18. Discovery of a Highly Selective MC1R Agonists Pentapeptide to Be Used as a Skin Pigmentation Enhancer and with Potential Anti-Aging Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biocompare.com [biocompare.com]
- 20. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Design of MC1R Selective γ-MSH Analogues with Canonical Amino Acids Leads to Potency and Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of Melanogenesis Markers Following hMC1R Agonist Treatment
Audience: Researchers, scientists, and drug development professionals in dermatology, cosmetology, and oncology.
Abstract: The human melanocortin 1 receptor (hMC1R), a G-protein coupled receptor expressed on melanocytes, is a key regulator of human pigmentation.[1][2] Activation of hMC1R by agonists initiates a signaling cascade that upregulates the machinery for melanin synthesis, offering a therapeutic target for modulating skin pigmentation and enhancing photoprotection.[3][4] This document provides a comprehensive guide to analyzing the effects of hMC1R agonists on key melanogenesis markers—Microphthalmia-associated transcription factor (MITF), Tyrosinase (TYR), Tyrosinase-related protein 1 (TRP1), and Tyrosinase-related protein 2 (TRP2/DCT)—using Western blot analysis. Detailed protocols for cell culture, agonist treatment, protein extraction, quantification, and immunodetection are provided, along with data presentation guidelines and troubleshooting tips.
hMC1R Signaling Pathway in Melanogenesis
Activation of hMC1R by an agonist, such as α-melanocyte-stimulating hormone (α-MSH) or a synthetic analog, triggers the dissociation of the Gαs protein subunit.[2] This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][4] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor.[2] Phosphorylated CREB promotes the expression of MITF, the master regulator of melanocyte differentiation and function.[2][3] MITF then binds to the promoter regions of its target genes, including TYR, TRP1, and TRP2, to increase their expression and initiate the synthesis of melanin.[3][5]
Caption: hMC1R signaling cascade leading to the expression of key melanogenesis proteins.
Experimental Workflow Overview
The overall process involves treating cultured human melanocytes with an hMC1R agonist, followed by cell harvesting and protein extraction. The total protein concentration is determined to ensure equal loading for gel electrophoresis. Proteins are then separated by size using SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific to MITF, TYR, TRP1, or TRP2, followed by a secondary antibody for detection. The resulting protein bands are visualized and quantified, with the option to strip and reprobe the membrane for multiple targets.
Caption: General workflow for Western blot analysis of melanogenesis markers.
Quantitative Data Summary
Treatment of primary human melanocytes with selective hMC1R agonists leads to a time- and dose-dependent increase in the expression of key melanogenic proteins. The table below summarizes representative quantitative changes observed in published studies.
| Marker | Treatment Conditions | Fold Change / Observation | Source |
| MITF | 1 nM synthetic tetrapeptide or 10 nM α-MSH on human melanocytes for 2 days. | Marked increase in protein levels. | [3] |
| MITF | Topical treatment with 30-200 µM pentapeptide on ex vivo skin for 6 days. | ~1.5 to 2.0-fold increase vs. vehicle. | [6] |
| Tyrosinase (TYR) | 1 nM synthetic tetrapeptide or 10 nM α-MSH on human melanocytes for 4-6 days. | Significant increase in protein levels. | [3] |
| Tyrosinase (TYR) | Topical treatment with 30-200 µM pentapeptide on ex vivo skin for 6 days. | ~1.5 to 2.5-fold increase vs. vehicle. | [6] |
| TRP1 | 1 nM synthetic tetrapeptide or 10 nM α-MSH on human melanocytes for 4-6 days. | Significant increase in protein levels. | [3] |
| TRP1 | Topical treatment with 30-200 µM pentapeptide on ex vivo skin for 6 days. | ~1.3 to 1.8-fold increase vs. vehicle. | [6] |
| TRP2 | Treatment with N-Carbamylglutamate (500 µM) on B16F10 cells. | >50% downregulation (Note: inhibitory effect). | [7] |
Detailed Experimental Protocols
Protocol 1: Cell Culture and hMC1R Agonist Treatment
This protocol is for the cultivation of primary human melanocytes and subsequent treatment with an hMC1R agonist.
Materials:
-
Primary human melanocytes
-
Melanocyte growth medium (e.g., Medium 254 with HMGS supplement)
-
hMC1R agonist of interest (e.g., α-MSH, synthetic peptides)
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture primary human melanocytes in growth medium according to the supplier's instructions.
-
Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24-48 hours.
-
Prepare fresh solutions of the hMC1R agonist in culture medium at the desired concentrations (e.g., 1 nM to 100 nM).[3] Include a vehicle-only control.
-
Aspirate the old medium from the cells and gently wash once with sterile PBS.
-
Add the medium containing the agonist or vehicle to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).[3][5] Time-course experiments are recommended to capture peak expression levels.
-
After incubation, proceed immediately to protein extraction.
Protocol 2: Cell Lysis and Protein Extraction
This protocol describes the preparation of whole-cell lysates for Western blot analysis.[8][9]
Materials:
-
Ice-cold PBS
-
RIPA Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.1% SDS)
-
Protease and Phosphatase Inhibitor Cocktails (add fresh to RIPA buffer before use)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge (4°C)
Procedure:
-
Place the 6-well plate on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells off the plate and transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Centrifuge the lysate at 12,000-14,000 x g for 15 minutes at 4°C to pellet cell debris.[8][10]
-
Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled microcentrifuge tube.
-
Store the protein lysate at -80°C or proceed directly to protein quantification.
Protocol 3: Protein Quantification (BCA Assay)
The Bicinchoninic Acid (BCA) assay is used to determine the total protein concentration of the lysates to ensure equal loading for SDS-PAGE.[11][12]
Materials:
-
BCA Protein Assay Kit (Reagent A and Reagent B)
-
Bovine Serum Albumin (BSA) standards (e.g., 0 to 2 mg/mL)[11]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 562 nm[12]
Procedure:
-
Prepare a series of BSA standards by diluting the stock solution.[13]
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically 50:1 ratio).[12]
-
Pipette 10-25 µL of each standard and unknown protein sample into separate wells of the microplate, in duplicate or triplicate.[11][13]
-
Add 200 µL of the BCA working reagent to each well and mix gently.[14]
-
Cover the plate and incubate at 37°C for 30 minutes.[11][12]
-
Cool the plate to room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.[14]
-
Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations.
-
Use the standard curve equation to calculate the protein concentration of the unknown samples.[12]
Protocol 4: SDS-PAGE and Western Blotting
This protocol covers protein separation, transfer, and immunodetection.[10][15]
Materials:
-
Laemmli sample buffer (4x or 6x, with reducing agent like β-mercaptoethanol)
-
Polyacrylamide gels (concentration depends on protein size, 7.5-10% is suitable for these markers)[5]
-
SDS-PAGE running buffer
-
Electrophoresis system and power supply
-
PVDF membrane (0.45 µm)
-
Methanol
-
Transfer buffer
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Primary antibodies (anti-MITF, anti-Tyrosinase, anti-TRP1, anti-TRP2)
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Sample Preparation: Thaw protein lysates on ice. Mix an appropriate volume of lysate (e.g., 20-40 µg of total protein) with Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes to denature the proteins.[15]
-
SDS-PAGE: Load the denatured protein samples and a molecular weight marker into the wells of the polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Activate the PVDF membrane by soaking it in methanol for 30 seconds, followed by equilibration in transfer buffer.[15] Assemble the transfer stack (sandwich) and transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.[15]
-
Blocking: After transfer, wash the membrane briefly with TBST. Block non-specific binding sites by incubating the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[10]
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its recommended working concentration. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with agitation.[16]
-
Washing: Discard the antibody solution and wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[15]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with agitation.[15]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's protocol. Capture the chemiluminescent signal using an appropriate imaging system.[10]
Protocol 5: Membrane Stripping and Reprobing
Stripping allows for the detection of multiple proteins on the same membrane, which is useful for analyzing different melanogenesis markers and a loading control (e.g., β-actin or GAPDH).[17][18]
Materials:
-
Mild stripping buffer (e.g., 15 g glycine, 1 g SDS, 10 ml Tween 20, pH adjusted to 2.2, in 1 L water)[17]
-
Harsh stripping buffer (contains β-mercaptoethanol, use in a fume hood)[19]
-
TBST
Procedure:
-
After imaging, wash the membrane in TBST.
-
Incubate the membrane in a mild stripping buffer for 10-20 minutes at room temperature with agitation.[17] For high-affinity antibodies, a harsher buffer and incubation at 50°C for 30-45 minutes may be necessary.[17][20]
-
Wash the membrane extensively with TBST (e.g., 3-4 times for 10 minutes each) to remove all traces of the stripping buffer.
-
Optional: To confirm stripping efficiency, incubate the membrane with ECL substrate and check for any remaining signal. If a signal is present, repeat the stripping process.[18]
-
Once stripping is complete, block the membrane again as described in Protocol 4, Step 4.
-
Proceed with incubation using the next primary antibody of interest.[17]
References
- 1. Defining MC1R Regulation in Human Melanocytes by Its Agonist α-Melanocortin and Antagonists Agouti Signaling Protein and β-Defensin 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of hMC1R Selective Small Agonists for Sunless Tanning and Prevention of Genotoxicity of UV in Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Melanocortin 1 Receptor: Structure, Function, and Regulation [frontiersin.org]
- 5. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 2.3. Cell Lysate Preparation [bio-protocol.org]
- 9. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 10. biorbyt.com [biorbyt.com]
- 11. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 12. qb3.berkeley.edu [qb3.berkeley.edu]
- 13. abcam.cn [abcam.cn]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. bostonbioproducts.com [bostonbioproducts.com]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 17. abcam.com [abcam.com]
- 18. bio-rad.com [bio-rad.com]
- 19. 免疫印迹膜剥离和再生检测 [sigmaaldrich.com]
- 20. home.sandiego.edu [home.sandiego.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing hMC1R Agonist 1 Dosage for Primary Melanocyte Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing hMC1R agonist 1 in primary melanocyte experiments. Navigate through our troubleshooting guides and frequently asked questions to optimize your experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in primary human melanocytes?
A1: For initial experiments, a dose-response study is highly recommended to determine the optimal concentration for your specific primary melanocyte strain and experimental conditions. Based on studies of potent and selective hMC1R agonists, a starting range of 1 pM to 10 nM is advisable.[1] Some potent tetrapeptide agonists have shown a minimal effective dose (MED) of 1 pM for cAMP production.[1]
Q2: How long should I incubate primary melanocytes with this compound?
A2: The incubation time will depend on the endpoint being measured. For signaling pathway activation, such as measuring cAMP levels, a short incubation of 20-45 minutes may be sufficient.[2][3] For downstream effects like increased melanogenesis or changes in gene expression, a longer incubation of 24 to 72 hours is typically required.[4] Continuous treatment for up to 3 hours has been shown to cause a steady rise in cAMP, suggesting receptor recycling.[3][5]
Q3: What are the expected effects of this compound on primary melanocytes?
A3: Activation of the human melanocortin 1 receptor (hMC1R) by an agonist like this compound is expected to stimulate melanogenesis, leading to an increase in melanin production.[1][6][7] This is mediated through the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels.[8][9] Furthermore, hMC1R activation can enhance the repair of UV-induced DNA damage and reduce apoptosis.[1][6][7]
Q4: Can this compound be cytotoxic to primary melanocytes?
A4: While specific cytotoxicity data for "this compound" is not available, potent and selective hMC1R agonists are generally not reported to be cytotoxic at effective concentrations. However, it is always best practice to perform a cytotoxicity assay, such as an MTT or LDH assay, to determine the safe concentration range for your specific agonist and cell line. Studies have shown that melanocytes with non-functional MC1R can exhibit increased sensitivity to the cytotoxic effects of UV radiation.[10]
Q5: How can I troubleshoot a lack of response to this compound?
A5: If you do not observe the expected response, consider the following troubleshooting steps:
-
Cell Health and Passage Number: Ensure your primary melanocytes are healthy, within a low passage number (ideally passage 3 or 4), and not more than 70% confluent.[11][12] The replication rate can vary between donors.[11][12]
-
Agonist Potency: Verify the integrity and concentration of your this compound stock solution.
-
MC1R Expression and Functionality: Confirm that your primary melanocyte strain expresses functional hMC1R. MC1R expression can be influenced by factors like UV exposure, which has been shown to reduce its expression.[2]
-
Downstream Signaling Components: Ensure that the downstream signaling pathway components, such as adenylyl cyclase, are functional. You can use forskolin as a positive control to directly activate adenylyl cyclase.[2][3]
Troubleshooting Guide
| Observation | Possible Cause | Suggestion |
| Low or no cAMP production upon agonist treatment | 1. Degraded this compound.2. Low MC1R expression in melanocytes.3. Desensitization of MC1R.[2][13]4. Non-functional adenylyl cyclase. | 1. Use a fresh aliquot of the agonist.2. Verify MC1R expression via qRT-PCR or flow cytometry.3. Perform a time-course experiment to check for rapid desensitization.4. Use forskolin as a positive control to stimulate adenylyl cyclase directly.[2][3] |
| High variability in experimental replicates | 1. Uneven cell seeding.2. Variation in agonist concentration across wells.3. Differences in cell health or passage number between replicates. | 1. Ensure a homogenous cell suspension before seeding.2. Use precise pipetting techniques.3. Use cells from the same passage and ensure consistent culture conditions. |
| No increase in melanin production after prolonged incubation | 1. Sub-optimal agonist concentration.2. Insufficient incubation time.3. Melanocytes are from a donor with a loss-of-function MC1R variant.[2] | 1. Perform a dose-response experiment to find the optimal concentration.2. Extend the incubation period (e.g., up to 72 hours).3. Genotype the melanocytes for common MC1R variants if possible. |
| Observed cytotoxicity at expected effective concentrations | 1. Agonist instability leading to toxic byproducts.2. Contamination of the cell culture.3. Off-target effects of the agonist. | 1. Prepare fresh agonist solutions for each experiment.2. Regularly check for mycoplasma and other contaminants.3. Perform a comprehensive cytotoxicity assay (e.g., MTT, LDH) across a wide range of concentrations. |
Data Presentation
Table 1: Dose-Response of Tetrapeptide hMC1R Agonists on cAMP Production in Primary Human Melanocytes
| Agonist Concentration | Agonist 1 (% of control cAMP) | Agonist 2 (% of control cAMP) |
| 1 pM | ~150% | ~150% |
| 10 pM | ~200% | ~200% |
| 100 pM | ~250% | ~250% |
| 1 nM | ~300% | ~300% |
| 10 nM | ~350% | ~320% |
Data synthesized from dose-response curves of potent tetrapeptide hMC1R agonists.[1] The minimal effective dose (MED) for both agonists was 1 pM.[1]
Table 2: Effect of a Tripeptide hMC1R Agonist on Pigmentation in a 3D Skin Model
| Treatment | Melanin Content (% of vehicle control) |
| Vehicle Control | 100% |
| Tripeptide Agonist (5 µM) | ~150% |
| Tetrapeptide Agonist (1 nM) | ~160% |
| Tetrapeptide Agonist (100 nM) | ~250% |
Data adapted from studies on potent hMC1R peptide agonists.[1]
Experimental Protocols
Protocol 1: Determination of cAMP Production in Primary Human Melanocytes
-
Cell Seeding: Seed primary human melanocytes in a 24-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.[11][12]
-
Pre-incubation: The next day, replace the growth medium with serum-free medium and incubate for 2 hours.
-
Agonist Treatment: Add varying concentrations of this compound (e.g., 1 pM to 10 nM) to the wells. Include a vehicle control and a positive control (e.g., 10 µM Forskolin).
-
Incubation: Incubate the plate for 45 minutes at 37°C.[2]
-
Lysis: Aspirate the medium and lyse the cells according to the manufacturer's protocol of a commercial cAMP assay kit.
-
Quantification: Measure the intracellular cAMP levels using a competitive enzyme immunoassay (EIA) based kit.
-
Data Analysis: Normalize the cAMP levels to the protein concentration in each well and express the results as a percentage of the vehicle control.
Protocol 2: Melanin Content Assay
-
Cell Seeding and Treatment: Seed primary human melanocytes in a 6-well plate at a density of 2 x 105 cells/well. After 24 hours, treat the cells with the desired concentrations of this compound for 72 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them in 1N NaOH in 10% DMSO by incubating at 80°C for 1 hour.
-
Quantification: Measure the absorbance of the lysate at 475 nm using a spectrophotometer.
-
Standard Curve: Prepare a standard curve using synthetic melanin.
-
Data Analysis: Calculate the melanin content from the standard curve and normalize it to the total protein content of each sample.
Visualizations
Caption: Signaling cascade initiated by this compound in melanocytes.
Caption: Workflow for optimizing this compound dosage.
Caption: Logical flow for troubleshooting experimental issues.
References
- 1. Development of hMC1R Selective Small Agonists for Sunless Tanning and Prevention of Genotoxicity of UV in Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining MC1R Regulation in Human Melanocytes by Its Agonist α-Melanocortin and Antagonists Agouti Signaling Protein and β-Defensin 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defining MC1R regulation in human melanocytes by its agonist α-melanocortin and antagonists agouti signaling protein and β-defensin 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Highly Selective MC1R Agonists Pentapeptide to Be Used as a Skin Pigmentation Enhancer and with Potential Anti-Aging Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of hMC1R Selective Small Agonists for Sunless Tanning and Prevention of Genotoxicity of UV in Melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Melanocortin 1 Receptor: Structure, Function, and Regulation [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. zen-bio.com [zen-bio.com]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
How to solve solubility issues with peptide-based hMC1R agonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptide-based human Melanocortin 1 Receptor (hMC1R) agonists. The information provided aims to address common solubility challenges encountered during experimental work.
Troubleshooting Guide: Resolving Solubility Issues
Low solubility of peptide-based hMC1R agonists is a frequent challenge that can impact experimental outcomes by causing inaccurate concentration measurements and reduced biological activity. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: My lyophilized hMC1R agonist peptide will not dissolve in aqueous buffers (e.g., PBS).
Possible Causes:
-
Hydrophobicity: The peptide sequence may contain a high percentage of hydrophobic amino acid residues.
-
Net Charge: The peptide may have a neutral net charge at the pH of the buffer, leading to minimal repulsion between peptide molecules and a higher tendency to aggregate.
-
Secondary Structure Formation: Peptides can form secondary structures like β-sheets, leading to aggregation and reduced solubility.[1][2]
-
Aggregation during storage/handling: Improper storage or repeated freeze-thaw cycles can promote aggregation.
Solutions:
-
Assess Peptide Characteristics:
-
Calculate the Net Charge: Determine if your peptide is acidic, basic, or neutral at physiological pH.
-
Evaluate Hydrophobicity: A high percentage of hydrophobic residues (e.g., W, L, I, F, M, V, Y, P, A) suggests that aqueous buffers alone may be insufficient for solubilization.[6]
-
-
Systematic Solubilization Approach:
-
Start with a Small Amount: Always test the solubility with a small portion of the peptide before attempting to dissolve the entire sample.[4]
-
Initial Solvent Selection Based on Net Charge:
-
Basic Peptides (Net Positive Charge): Attempt to dissolve in sterile, distilled water. If unsuccessful, add a small amount of 10-30% acetic acid or 0.1% TFA to lower the pH, followed by dilution with your aqueous buffer.[6][7][8]
-
Acidic Peptides (Net Negative Charge): Try to dissolve in sterile, distilled water. If solubility is poor, add a small amount of 0.1 M ammonium bicarbonate or 10% ammonium hydroxide to raise the pH, then dilute with your buffer.[3][4] Caution: Avoid basic solutions if your peptide contains cysteine (Cys), as it can promote oxidation.[7][8][9]
-
Neutral/Hydrophobic Peptides (Net Charge of Zero or High Hydrophobic Content): These peptides are often insoluble in aqueous solutions.[6] The recommended approach is to first dissolve the peptide in a minimal amount of an organic co-solvent and then slowly add the aqueous buffer with vortexing until the desired concentration is reached.[3][8] If the solution becomes cloudy, you have exceeded the solubility limit.[8]
-
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO): A common choice due to its low toxicity in many cell-based assays (typically tolerated up to 0.5-1%).[3][8] Caution: DMSO can oxidize peptides containing methionine (Met) or free cysteine (Cys).[3]
-
Dimethylformamide (DMF): An alternative to DMSO, particularly for peptides containing Cys.[7][8][9]
-
Acetonitrile, Methanol, or Isopropanol: Can also be effective for dissolving hydrophobic peptides.[6][8]
-
-
-
-
-
Physical Dissolution Aids:
-
Use of Denaturing Agents (for non-biological assays):
-
Peptide Modification Strategies (during synthesis):
-
Amino Acid Substitution: Replacing hydrophobic amino acids with more hydrophilic ones can improve solubility.[1]
-
PEGylation: The addition of polyethylene glycol (PEG) chains can significantly increase the hydrophilicity and solubility of a peptide.[1]
-
Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can remove charges and alter solubility characteristics.[7]
-
Quantitative Data Summary
The solubility of peptide-based hMC1R agonists can vary significantly based on their specific sequence and the solvent used. Below is a summary of reported solubility data for common hMC1R agonists.
| Peptide Agonist | Solvent | Reported Solubility |
| α-Melanocyte-Stimulating Hormone (α-MSH) | Water | ~0.60 - 1 mg/mL[10] |
| DMSO | ≥166.5 mg/mL (with gentle warming)[10] | |
| Water with ultrasonic | ≥10.44 mg/mL[10] | |
| [Nle⁴,D-Phe⁷]-α-MSH (NDP-MSH / Melanotan I) | Water | Soluble[11] |
| PBS (pH 7.2) | ≥10 mg/mL[12] | |
| DMSO | Sparingly soluble (1-10 mg/mL)[12] | |
| Melanotan II (MT-II) | Water | ~0.70 mg/mL[1][13] |
| DMSO | ~15 mg/mL[14] | |
| Dimethylformamide (DMF) | ~30 mg/mL[14] | |
| Ethanol | ~1 mg/mL[14] | |
| 1:4 DMF:PBS (pH 7.2) | ~0.20 mg/mL[14] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Lyophilized Peptide
-
Preparation:
-
Allow the lyophilized peptide vial to warm to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.[4]
-
-
Solubility Test:
-
Weigh out a small, known amount of the peptide for a preliminary solubility test.
-
Based on the peptide's characteristics (acidic, basic, or neutral), select an initial solvent (water, acidic/basic buffer, or organic co-solvent).
-
Add the solvent incrementally and vortex or sonicate between additions.
-
Observe for complete dissolution (a clear solution with no visible particles).
-
-
Stock Solution Preparation:
-
Once an appropriate solvent system is identified, calculate the volume of solvent needed to achieve the desired stock solution concentration (typically 1-2 mg/mL).
-
If using a co-solvent, first dissolve the peptide in the minimal amount of the organic solvent.
-
Slowly add the aqueous buffer to the peptide-organic solvent mixture while vortexing.
-
If the solution remains clear, continue adding the buffer to the final volume.
-
-
Storage:
-
For short-term storage, keep the peptide solution at 2-8°C.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
-
Protocol 2: Determination of Peptide Concentration via UV-Vis Spectrophotometry
Accurate determination of peptide concentration is crucial for reliable experimental results. The weight of lyophilized peptide can be misleading due to the presence of bound water and salts.[15]
-
Method based on Absorbance at 280 nm (for peptides containing Trp or Tyr):
-
Principle: Tryptophan (Trp) and Tyrosine (Tyr) residues absorb UV light at 280 nm.
-
Procedure:
-
Calculate the molar extinction coefficient (ε) of the peptide at 280 nm based on its amino acid sequence: ε (M⁻¹cm⁻¹) = (Number of Trp residues × 5500) + (Number of Tyr residues × 1490).
-
Dissolve the peptide in a suitable buffer.
-
Measure the absorbance of the solution at 280 nm (A280) using a spectrophotometer and a 1 cm path length cuvette. Ensure the absorbance reading is within the linear range of the instrument (typically 0.1 - 1.0). Dilute the sample if necessary.
-
Calculate the molar concentration using the Beer-Lambert law: Concentration (M) = A280 / (ε × path length in cm) .
-
-
-
Method based on Absorbance at 205 nm (for all peptides):
-
Principle: The peptide backbone absorbs strongly at 205 nm.
-
Procedure:
-
Use a buffer with low absorbance at 205 nm.
-
Measure the absorbance of the peptide solution at 205 nm (A205).
-
An approximation of the concentration can be made using an average molar absorptivity. A more accurate method involves calculating the molar absorptivity based on the sequence.[16] A simplified formula for concentration is: Concentration (mg/mL) ≈ A205 / 31 .[16]
-
-
Visualizations
Caption: hMC1R signaling pathway leading to eumelanin synthesis.
Caption: Experimental workflow for peptide solubilization.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide solution cloudy even after following the protocol?
A1: A cloudy solution indicates that the peptide has not fully dissolved and has likely reached its solubility limit in the chosen solvent system.[8] You can try to increase the volume of the solvent to lower the concentration. If using a co-solvent, you may need to increase the proportion of the organic solvent or try a different co-solvent. Centrifuging the solution to pellet the undissolved peptide can help clarify the supernatant, but the concentration of the peptide in the solution will be lower than intended.
Q2: Can I use vortexing to dissolve my peptide?
A2: Yes, vortexing is a standard and recommended step to aid in the dissolution of peptides. It helps to mechanically break down clumps of lyophilized powder and increase the interaction between the peptide and the solvent.
Q3: My hMC1R agonist contains a cysteine residue. Are there any special precautions I should take?
A3: Yes. Peptides containing free cysteine residues are susceptible to oxidation, which can lead to the formation of disulfide bonds and dimerization, potentially affecting solubility and biological activity. It is recommended to dissolve these peptides in degassed acidic buffers and to avoid basic conditions (pH > 7) which promote oxidation.[7][8][9] If an organic co-solvent is needed, DMF is preferred over DMSO, as DMSO can oxidize the thiol group of cysteine.[7][8][9]
Q4: How many freeze-thaw cycles can my peptide solution tolerate?
A4: It is best to minimize freeze-thaw cycles as they can lead to peptide degradation and aggregation. The best practice is to aliquot your stock solution into single-use volumes after preparation and before freezing.[3] This ensures that you only thaw the amount of peptide needed for a specific experiment.
Q5: The datasheet for my peptide provides a solubility value. Should I still perform a solubility test?
A5: The solubility information on datasheets is a valuable guideline, but it's often determined under specific, standardized conditions. Your experimental buffer and required concentration may differ. Therefore, it is always a good practice to perform a small-scale solubility test in your specific buffer system to confirm solubility and avoid wasting your entire sample.[4]
Q6: What is the difference between peptide purity and peptide content?
A6: Peptide purity, typically determined by HPLC, refers to the percentage of the target peptide sequence relative to other peptide-related impurities (e.g., deletion sequences). Peptide content refers to the percentage of peptide material by weight in the lyophilized powder, with the remainder being non-peptide components like water and salts.[17] For accurate concentration determination, the net peptide content should be considered.[17]
References
- 1. Melanotan II CAS#: 121062-08-6 [m.chemicalbook.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. jpt.com [jpt.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 6. biorbyt.com [biorbyt.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. lifetein.com [lifetein.com]
- 9. genscript.com [genscript.com]
- 10. ALPHA-MSH | 581-05-5 [chemicalbook.com]
- 11. phoenixpeptide.com [phoenixpeptide.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Melanotan II (2566) by Tocris, Part of Bio-Techne [bio-techne.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Peptide Quantitation with Direct Detect® Spectrometer | Life Science Research | Merck [merckmillipore.com]
- 16. Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lifetein.com [lifetein.com]
Technical Support Center: Interpreting Variable Results in hMC1R Agonist Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret variable results in human Melanocortin 1 Receptor (hMC1R) agonist functional assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by hMC1R agonists?
A1: The hMC1R is a G protein-coupled receptor (GPCR) that primarily signals through the Gs-alpha subunit.[1][2] Upon agonist binding, Gs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2] This cAMP increase is a key event in stimulating melanin production.[1][3] In addition to the cAMP pathway, hMC1R can also activate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases ERK1 and ERK2.[2][4] Furthermore, like many GPCRs, hMC1R activity is modulated by β-arrestins, which can mediate receptor desensitization, internalization, and potentially initiate their own signaling cascades.[4][5][6]
Q2: Why do I see different potency (EC50) values for the same agonist in different studies?
A2: Variability in agonist potency across different studies can be attributed to several factors:
-
Cell Line Used: The cellular context, including the expression levels of signaling partners like G proteins and β-arrestins, can significantly impact assay outcomes.[1][5] Assays performed in primary human melanocytes may yield different results than those in recombinant cell lines like HEK293 or CHO cells.[1]
-
hMC1R Variants: The hMC1R gene is highly polymorphic.[1][2][7][8] Different variants can exhibit altered agonist binding, reduced cell surface expression, or impaired G-protein coupling, leading to variations in measured potency.[2][9][10]
-
Assay Format: Different functional assays measure distinct cellular events. For instance, a cAMP accumulation assay measures an early signaling event, while a reporter gene assay measures a downstream transcriptional response. These can have different sensitivities and time courses, resulting in different EC50 values.
-
Experimental Conditions: Variations in incubation time, temperature, cell density, and specific reagents (e.g., phosphodiesterase inhibitors in cAMP assays) can all influence the results.[6][11]
Q3: What is the role of β-arrestin in hMC1R signaling and how is it measured?
A3: β-arrestins (β-arrestin 1 and β-arrestin 2) are intracellular proteins that play a crucial role in regulating GPCR signaling.[5] For hMC1R, β-arrestin 2 has been shown to inhibit agonist-dependent cAMP production and promote receptor internalization.[4] The two β-arrestin isoforms can have different, and even competing, effects on hMC1R signaling.[4][12] β-arrestin recruitment to the receptor is a common measure of its engagement and can be quantified using various assay technologies, such as those based on enzyme fragment complementation (EFC), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET).[6][13]
Troubleshooting Guides
Issue 1: High Background Signal in cAMP Assays
Q: My cAMP assay shows a high signal in the untreated or vehicle-treated wells, reducing my assay window. What could be the cause and how can I fix it?
A: High background in a cAMP assay can be due to several factors:
-
Constitutive Activity of hMC1R: hMC1R is known to exhibit significant constitutive activity, meaning it can signal to produce cAMP even in the absence of an agonist.[2][14] This is particularly true when the receptor is overexpressed in recombinant cell lines.
-
Solution: Consider using a cell line with lower, more physiological expression levels of hMC1R. Alternatively, the use of an inverse agonist can help to quantify and potentially reduce this basal signaling.
-
-
Cell Health and Density: Unhealthy or overly confluent cells can lead to spurious signals.
-
Solution: Ensure you are using cells in their logarithmic growth phase and maintain a consistent, optimized cell density for your assays.[6]
-
-
Phosphodiesterase (PDE) Activity: PDEs are enzymes that degrade cAMP. If a PDE inhibitor (like IBMX) is used to boost the signal, its concentration and incubation time must be optimized. Inconsistent PDE inhibition can lead to variable background.
-
Solution: Titrate the PDE inhibitor to find the optimal concentration that maximizes the agonist-stimulated signal without unduly raising the basal signal. Ensure consistent incubation times.
-
Issue 2: Low or No Agonist Response
Q: I am not seeing a significant response to my hMC1R agonist. What are the possible reasons?
A: A lack of agonist response can be frustrating. Here are some common culprits:
-
Poor Receptor Expression or Function: The cell line may not be expressing sufficient levels of functional hMC1R at the cell surface.
-
Incorrect Assay Conditions: The incubation time may be too short or too long, especially for assays with transient signals.
-
Agonist Degradation: Peptidic agonists can be susceptible to degradation by proteases in the cell culture medium.
-
Solution: Minimize freeze-thaw cycles of your agonist stocks. Consider using serum-free media for the assay or including protease inhibitors.
-
-
hMC1R Variant: You may be working with a loss-of-function variant of hMC1R that does not respond well to the agonist being tested.[7][10]
-
Solution: Sequence the MC1R gene in your cell line to confirm you are using the wild-type or a known functional variant. Compare your results to published data for that specific variant if available.
-
Issue 3: Inconsistent Results Between cAMP and β-arrestin Assays
Q: I have an agonist that is potent in the cAMP assay but shows weak or no activity in the β-arrestin recruitment assay. What does this mean?
A: This phenomenon is known as "biased agonism" or "functional selectivity." It means that an agonist can selectively activate one signaling pathway over another.
-
Explanation: An agonist can stabilize a specific conformation of the receptor that preferentially couples to Gs protein (leading to cAMP production) but does not efficiently recruit β-arrestin, or vice-versa.[14] For hMC1R, it has been shown that β-arrestin 2 can inhibit cAMP signaling, so a lack of β-arrestin 2 recruitment could correlate with a sustained cAMP response.[4]
-
Interpretation: Your compound is likely a Gs-biased agonist for hMC1R. This is a significant finding and a key area of modern drug discovery, as biased agonists may offer therapeutic advantages by selectively activating desired pathways while avoiding those that cause side effects.
-
Next Steps: To confirm this, you should characterize the agonist's activity in multiple downstream functional assays, such as ERK phosphorylation, to build a comprehensive signaling profile.[2][14]
Data Presentation
Table 1: Potency (EC50) of Common hMC1R Agonists in cAMP Assays
| Agonist | Cell System | EC50 (nM) | Reference |
| α-MSH | Human Melanocytes | ~0.1 | [16] |
| NDP-α-MSH | HEK293-hMC1R | Varies (Potent) | [17] |
| Tetrapeptide 1 | Human Melanocytes | ~0.001 | [16] |
| Tetrapeptide 2 | Human Melanocytes | ~0.001 | [16] |
| BMS-470539 | HEK293-hMC1R | Varies | [2] |
Note: EC50 values are highly dependent on the specific assay conditions and cell line used. This table provides a general comparison.
Table 2: Troubleshooting Summary for hMC1R Functional Assays
| Issue | Potential Cause | Suggested Solution |
| High Background | Constitutive receptor activity | Use cell line with lower expression; use an inverse agonist. |
| Poor cell health | Use cells in log phase; optimize cell density. | |
| Suboptimal PDE inhibitor concentration | Titrate PDE inhibitor; ensure consistent incubation. | |
| Low/No Response | Low receptor expression | Verify expression (Western, qPCR); use a positive control agonist. |
| Incorrect incubation time | Perform a time-course experiment. | |
| Agonist degradation | Use fresh agonist stocks; consider serum-free media. | |
| Loss-of-function MC1R variant | Sequence the MC1R gene in your cell line. | |
| Variable Results | Different cell lines used | Standardize cell line; compare to primary cells if possible. |
| Presence of different MC1R variants | Be aware of the genotype of your cells. | |
| Different assay readouts | Profile agonists across multiple pathways (cAMP, β-arrestin, ERK). |
Mandatory Visualizations
Caption: hMC1R canonical and non-canonical signaling pathways.
Caption: General workflow for hMC1R functional assays.
Experimental Protocols
Key Experiment 1: cAMP Accumulation Assay (Generic Protocol)
This protocol provides a general framework. Specifics will vary based on the commercial kit used (e.g., HTRF, AlphaScreen, Luciferase-based).
-
Cell Preparation:
-
Culture cells expressing hMC1R (e.g., CHO-K1 or HEK293) to ~80-90% confluency.[18][19]
-
Harvest cells and resuspend in stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX to prevent cAMP degradation.[19]
-
Determine cell concentration and adjust to the optimized density (e.g., 7,500 cells/well for a 384-well plate).[19]
-
-
Assay Procedure:
-
Dispense the cell suspension into the wells of a microplate (e.g., a 384-well white plate).[19]
-
Prepare serial dilutions of the hMC1R agonist in the same stimulation buffer.
-
Add the diluted agonist to the cells. Include a vehicle control (buffer only) and a positive control (e.g., Forskolin, which directly activates adenylyl cyclase).[19]
-
Incubate the plate for the optimized duration (e.g., 30-60 minutes) at 37°C.
-
-
Detection:
-
Lyse the cells (if required by the kit).
-
Add the detection reagents as per the manufacturer's instructions. These typically involve a competitive immunoassay format where cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.
-
Incubate for the recommended time (e.g., 60 minutes) at room temperature.
-
Read the plate on a compatible plate reader. The signal generated is typically inversely proportional to the amount of cAMP produced.[19]
-
-
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Key Experiment 2: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This protocol is based on the principles of enzyme fragment complementation assays (e.g., DiscoverX PathHunter).[6][20]
-
Cell Preparation:
-
Use a cell line engineered to co-express the hMC1R fused to a small enzyme fragment (e.g., ProLink or PK) and β-arrestin fused to the larger, complementary enzyme acceptor (EA) fragment.[6][20]
-
Culture, harvest, and seed the cells into a white, clear-bottom 384-well assay plate. Allow cells to adhere overnight at 37°C.[6][11]
-
-
Assay Procedure:
-
Prepare serial dilutions of the hMC1R agonist in an appropriate assay buffer (e.g., HBSS).
-
Remove the cell culture medium from the plate and add the diluted agonist.
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 90 minutes). The agonist-induced recruitment of β-arrestin-EA to the hMC1R-PK brings the enzyme fragments together, forming an active enzyme.[6]
-
-
Detection:
-
Add the detection reagents, which include a substrate for the complemented enzyme that will produce a chemiluminescent signal upon hydrolysis.[6]
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the chemiluminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the average signal from the vehicle control wells to correct for background.
-
Plot the signal intensity against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
References
- 1. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selected Melanocortin 1 Receptor Single-Nucleotide Polymorphisms Differentially Alter Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Divergence of cAMP signaling pathways mediating augmented nucleotide excision repair and pigment induction in melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential and competitive regulation of human melanocortin 1 receptor signaling by β-arrestin isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MC1R variants increased the risk of sporadic cutaneous melanoma in darker-pigmented Caucasians: a pooled-analysis from the M-SKIP project - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MC1R variants as melanoma risk factors independent of at-risk phenotypic characteristics: a pooled analysis from the M-SKIP project - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human melanocytes expressing MC1R variant alleles show impaired activation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of the cAMP pathway by variant human MC1R alleles expressed in HEK and in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 13. A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs | bioRxiv [biorxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Development of hMC1R Selective Small Agonists for Sunless Tanning and Prevention of Genotoxicity of UV in Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. youtube.com [youtube.com]
Technical Support Center: Improving the Stability of hMC1R Agonists in Experimental Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with human Melanocortin 1 Receptor (hMC1R) agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on improving the stability and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of hMC1R agonist instability in my experiments?
A1: The primary cause of instability for many hMC1R agonists, particularly peptide-based ones like α-MSH and its analogs, is enzymatic degradation.[1] Serum proteases present in cell culture media and peptidases on the cell surface can rapidly cleave these peptides, leading to a loss of activity.[1][2][3] Oxidation of sensitive residues (e.g., Met, Trp, Cys) and physical instability (e.g., aggregation, adsorption to surfaces) are also contributing factors.
Q2: How can I improve the stability of my peptide-based hMC1R agonist in solution?
A2: To improve stability in solution, consider the following strategies:
-
Storage: Store lyophilized peptides at -20°C or -80°C, protected from light and moisture. For peptides in solution, prepare aliquots to avoid repeated freeze-thaw cycles and store at -80°C.
-
Solvent Choice: Dissolve peptides in sterile, nuclease-free water or a buffer at a slightly acidic pH (e.g., pH 5-6) to minimize oxidation and hydrolysis. For hydrophobic peptides, a small amount of organic solvent like DMSO or DMF may be necessary, but ensure it is compatible with your assay.
-
Protease Inhibitors: When working with cell lysates or in the presence of serum, consider adding a broad-spectrum protease inhibitor cocktail to your buffers.
-
Modified Agonists: Utilize more stable synthetic analogs, such as NDP-MSH, which has modifications to resist enzymatic cleavage.[4][5]
Q3: My hMC1R agonist is not showing the expected activity. What are the possible reasons?
A3: Several factors could contribute to a lack of activity:
-
Agonist Degradation: As discussed above, your agonist may be degrading in the experimental conditions.
-
Incorrect Concentration: Verify your calculations and the accuracy of your stock solution concentration.
-
Receptor Expression: Ensure that the cell line you are using expresses sufficient levels of functional hMC1R on the cell surface.
-
Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for receptor binding and signaling.
-
Receptor Desensitization: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization and internalization, reducing the observable response.[6]
Q4: What is receptor desensitization and how can I avoid it?
A4: Receptor desensitization is a process where a receptor becomes less responsive to an agonist after prolonged or repeated exposure. This is a natural regulatory mechanism involving receptor phosphorylation and internalization.[6] To minimize its impact:
-
Use optimal agonist concentrations: Avoid using excessively high concentrations of the agonist.
-
Limit incubation times: For acute signaling studies, use the shortest incubation time necessary to observe a robust signal.
-
Allow for recovery: If conducting repeated stimulation experiments, allow sufficient time for the receptors to recycle back to the cell surface.
Troubleshooting Guides
Issue 1: Low or No Signal in cAMP Assay
| Possible Cause | Troubleshooting Step |
| Agonist Degradation | Prepare fresh agonist solutions for each experiment. Minimize the time the agonist is in serum-containing media before the assay. Consider using a more stable analog. |
| Low Receptor Expression | Confirm hMC1R expression in your cell line using qPCR, Western blot, or flow cytometry. |
| Suboptimal Cell Density | Titrate the number of cells per well to find the optimal density that gives a robust signal without exhausting the assay reagents. |
| Phosphodiesterase (PDE) Activity | Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP. |
| Assay Reagent Issues | Ensure all assay kit components are within their expiration date and have been stored correctly. Run a positive control (e.g., forskolin) to confirm the assay is working. |
Issue 2: High Variability in Tyrosinase Activity Assay
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Number | Ensure accurate cell counting and seeding to have a consistent number of cells in each well. |
| Uneven Agonist Treatment | Mix the agonist thoroughly but gently into the media of each well to ensure even distribution. |
| Substrate Instability | Prepare the L-DOPA substrate solution fresh for each experiment as it can auto-oxidize. |
| Inconsistent Lysis | Ensure complete and consistent cell lysis to release the tyrosinase enzyme. |
| Edge Effects in Plate Reader | Avoid using the outer wells of the microplate, or ensure proper plate sealing and incubation to minimize evaporation and temperature gradients. |
Data Presentation: hMC1R Agonist Stability and Potency
The following tables summarize key quantitative data for common hMC1R agonists.
Table 1: In Vivo Half-Life and Potency of Selected hMC1R Agonists
| Agonist | Half-Life (in vivo) | EC50 (hMC1R) | Selectivity Profile |
| α-MSH | A few minutes (IV)[1] | ~2.0 nM[7] | Non-selective |
| NDP-MSH | More stable than α-MSH[4][5] | ~0.5 nM[7] | Non-selective |
| MT-7117 (Dersimelagon) | 10.6 - 19.0 hours (oral, human)[8] | In the nanomolar range[9] | Selective for hMC1R |
| BMS-470539 | ~1.7 hours (SC, mouse)[10] | Not specified | Selective for hMC1R |
| PL8177 | ~0.5 hours (SC, mouse) | 0.39 nM | Selective for hMC1R |
Note: EC50 values can vary depending on the cell line and assay conditions.
Experimental Protocols
Protocol 1: Culturing B16-F10 Melanoma Cells
B16-F10 cells are a commonly used murine melanoma cell line that endogenously expresses Mc1r.
Materials:
-
B16-F10 cell line (e.g., ATCC CRL-6475)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Complete Growth Medium: Prepare DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2]
-
Cell Culture: Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at the desired density.
-
Protocol 2: cAMP Accumulation Assay
This protocol outlines a general procedure for measuring intracellular cAMP levels in response to hMC1R agonist stimulation.
Materials:
-
hMC1R-expressing cells (e.g., B16-F10 or transfected HEK293 cells)
-
Assay buffer (e.g., HBSS or serum-free media)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
hMC1R agonist
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Pre-incubation: Aspirate the growth medium and wash the cells with assay buffer. Add assay buffer containing a PDE inhibitor and incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add the hMC1R agonist at various concentrations to the wells. Include a vehicle control and a positive control (forskolin). Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Perform the cAMP detection assay following the kit protocol and measure the signal using a plate reader.
Protocol 3: Tyrosinase Activity Assay
This assay measures the activity of tyrosinase, a key enzyme in melanin synthesis, which is upregulated by hMC1R signaling.
Materials:
-
Melanoma cells (e.g., B16-F10)
-
Lysis buffer (e.g., phosphate buffer with a non-ionic detergent like Triton X-100)
-
L-DOPA solution (substrate)
-
96-well plate
Procedure:
-
Cell Treatment: Treat cells with the hMC1R agonist for a specified period (e.g., 48-72 hours) to induce tyrosinase expression.
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates to normalize the tyrosinase activity.
-
Enzyme Assay:
-
Add a standardized amount of cell lysate to each well of a 96-well plate.
-
Add the L-DOPA solution to initiate the reaction.
-
Incubate at 37°C and measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
-
Data Analysis: Calculate the rate of dopachrome formation (change in absorbance per unit time) and normalize it to the protein concentration to determine the specific tyrosinase activity.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Degradation of alpha-melanocyte stimulating hormone (alpha-MSH) by CALLA/endopeptidase 24.11 expressed by human melanoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alpha-Melanocyte stimulating hormone: production and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The melanocortin receptor agonist NDP-MSH impairs the allostimulatory function of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of melanocortin NDP-MSH agonist peptide fragments at the mouse central and peripheral melanocortin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Results from a first-in-human study of dersimelagon, an investigational oral selective MC1R agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absorption, metabolism, and excretion of [ 14C]dersimelagon, an investigational oral selective melanocortin 1 receptor agonist, in preclinical species and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of the Melanocortin Type 1 Receptor Agonist PL8177 After Subcutaneous Administration - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in translating in vitro hMC1R agonist results to in vivo models
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges in translating promising in vitro results of human Melanocortin 1 Receptor (hMC1R) agonists to in vivo models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my potent in vitro hMC1R agonist showing low efficacy in vivo?
A1: This is a common and multifaceted challenge in drug development. The discrepancy between high in vitro potency (e.g., a low EC50 value in a cAMP assay) and poor in vivo performance can be attributed to several factors:
-
Species-Specific Receptor Differences: The mouse MC1R (mMC1R), a common in vivo model, has significant pharmacological differences from the human receptor (hMC1R). Human MC1R is much more sensitive to its endogenous ligand, α-melanocyte-stimulating hormone (α-MSH), but is expressed at far lower numbers on the surface of human melanocytes compared to mouse melanocytes.[1][2] This difference in receptor density and sensitivity can lead to unexpected outcomes.[1] Furthermore, mouse Mc1r can signal independently of a ligand in vivo, which is not the case for human MC1R, which typically requires an agonist to signal for eumelanin production.[1][3]
-
Pharmacokinetics and Bioavailability (PK/PD): A potent agonist is ineffective if it cannot reach the target receptor in sufficient concentrations for an adequate duration. Poor absorption, rapid metabolism, high plasma protein binding, or rapid clearance can all lead to low bioavailability at the target tissue (e.g., skin melanocytes).[4][5] It is crucial to profile your compound's pharmacokinetic properties in the selected animal model.
-
Receptor Desensitization and Internalization: Like many G protein-coupled receptors (GPCRs), MC1R can become desensitized after prolonged or repeated exposure to an agonist.[6] This process, mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins, uncouples the receptor from its signaling pathway and can lead to its internalization, effectively reducing the number of functional receptors on the cell surface.[6][7] A highly potent agonist in vitro might trigger rapid and robust desensitization in vivo, leading to a transient or blunted overall response.
Q2: What are the key differences between human and mouse MC1R that I should consider for my studies?
A2: Understanding the fundamental differences between the human and mouse MC1R is critical for designing translatable experiments. Key distinctions include ligand sensitivity, receptor expression levels, and ligand dependency.
For example, human MC1R has a significantly higher affinity for α-MSH and a much lower EC50 compared to the mouse receptor.[1] However, this is counterbalanced in vivo by the fact that mouse melanocytes express about 10-fold more receptors per cell than human melanocytes.[1]
Table 1: Comparison of Human vs. Mouse MC1R Characteristics
| Feature | Human MC1R | Mouse Mc1r | Citation(s) |
|---|---|---|---|
| Ligand Sensitivity | "Super-sensitive" to α-MSH; up to 400-fold lower EC50. | Less sensitive to α-MSH. | [1] |
| Receptor Number | ~1,000 receptors per melanocyte. | ~10,000 receptors per melanocyte. | [1] |
| **Ligand Dependency *in vivo*** | Generally requires α-MSH ligand to signal for eumelanin synthesis. | Can be largely ligand-independent for eumelanin synthesis. | [1][2][3] |
| Antagonist Action (Agouti) | Blocked by mouse Agouti Signaling Protein (ASP), but without generating an inverse signal. | Blocked by ASP, which can generate an inverse signal. | [1][3] |
Q3: My agonist shows rapid signal attenuation in cell-based assays. How might this affect the in vivo outcome?
A3: Rapid signal attenuation, or desensitization, in in vitro assays is a strong indicator that your agonist may have a limited or transient effect in vivo. MC1R undergoes homologous desensitization following exposure to agonists like α-MSH.[7] This process is initiated by GRKs (specifically GRK2 and GRK6) that phosphorylate the activated receptor, leading to β-arrestin binding, G-protein uncoupling, and subsequent receptor internalization.[7]
If your agonist is a "superagonist," it might induce this desensitization process more efficiently than the endogenous ligand, leading to a sharp but short-lived response. While a brief treatment with an agonist can cause desensitization, some studies show that continuous treatment might lead to receptor recycling and a steady rise in cAMP, suggesting a complex regulatory mechanism.[6][8] Therefore, the dosing regimen (in vivo)—whether acute or chronic—will significantly interact with these desensitization dynamics to determine the ultimate therapeutic effect.
Caption: Workflow of hMC1R homologous desensitization and internalization.
Experimental Protocols & Methodologies
Protocol 1: In Vitro cAMP Assay for hMC1R Agonist Potency
This protocol outlines a common method to determine the half-maximal effective concentration (EC50) of an hMC1R agonist by measuring intracellular cyclic adenosine monophosphate (cAMP) accumulation in cells expressing the receptor.
1. Cell Preparation:
- Cell Line: Use a cell line stably expressing hMC1R, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells.[9][10] Primary human melanocytes can also be used for higher physiological relevance.[11]
- Adherent Cells: Seed cells in a 96-well or 384-well tissue culture-treated plate and culture overnight at 37°C with 5% CO2 to allow for adherence.[12]
- Suspension Cells: On the day of the assay, thaw or harvest cells, wash with PBS, and resuspend in stimulation buffer to the desired concentration.[12]
2. Assay Procedure:
- Reagents:
- Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).[13]
- Test Compound: Prepare serial dilutions of your hMC1R agonist in stimulation buffer.
- Control: Use a known agonist like NDP-α-MSH as a positive control.[14]
- Stimulation:
- Aspirate the culture medium from adherent cells.
- Add 50 µL of stimulation buffer to all wells and incubate for 15-30 minutes at room temperature.
- Add 50 µL of the agonist serial dilutions or controls to the respective wells.
- Incubate for 30 minutes at room temperature.[13]
3. Detection and Analysis:
- Lysis & Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or luminescence-based assays) following the manufacturer's instructions.[13][15]
- Data Analysis:
- Plot the response (e.g., luminescence or HTRF ratio) against the log concentration of the agonist.
- Fit the data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism).
- Calculate the EC50 value, which is the concentration of the agonist that gives 50% of the maximal response.
Table 2: Example In Vitro Potency of Various MC1R Agonists
| Compound | Assay System | Potency (EC50) | Citation(s) |
|---|---|---|---|
| NDP-α-MSH | CHO-MC1R cells | 0.071 nM | [14] |
| PL8177 | In vitro assay | 0.39 nM | [4] |
| α-MSH | In vitro assay | 0.22 nM | [4] |
| Peptide 1 | CHO-MC1R cells | 0.041 nM | [14] |
| Compound 6 (bicyclic) | HEK293-hMC1R cells | < 50 pM | [10] |
| LK-514 (tripeptide) | HEK cells | 13.9 nM | [11] |
Protocol 2: In Vivo Skin Pigmentation Assay in Mice
This protocol describes a method to assess the ability of an hMC1R agonist to induce pigmentation (eumelanin synthesis) in vivo using a mouse model. Transgenic mice expressing hMC1R are often used for the most relevant results.[1][3]
1. Animal Model and Preparation:
- Model: Use agouti mice or, ideally, a humanized transgenic mouse model where pigmentation is mediated by hMC1R.[1]
- Preparation: Anesthetize the mice. Shave a small area on the lower back and apply a depilatory cream to remove any remaining fur, exposing the skin for treatment and observation.[16]
2. Agonist Administration:
- Route: Subcutaneous or intradermal injection into the shaved area is a common and direct method.[1] Topical application can also be used, though formulation and skin penetration become critical factors.[17][18]
- Dosing:
- Dissolve the test agonist in a sterile vehicle (e.g., PBS).
- Inject a defined volume and concentration of the agonist. Include a vehicle-only control group.
- Dosing can be a single administration or repeated daily for several days, depending on the experimental design.[19]
3. Endpoint Measurement and Analysis:
- Observation: Monitor the injection site visually for signs of induced pigmentation (skin darkening) over several days to weeks.[16]
- Quantitative Analysis:
- After a set period (e.g., 7-14 days), euthanize the mice and harvest the treated skin area.
- Histology: Fix the skin tissue, embed in paraffin, section, and perform a Fontana-Masson stain to visualize melanin granules in the epidermis and hair follicles.
- Image Analysis: Quantify the melanin content from the histological sections using software like ImageJ.[18]
- Melanin Assay: Alternatively, the harvested skin can be homogenized, and the melanin content can be measured spectrophotometrically after solubilization.
Visualized Workflows and Pathways
Caption: Canonical hMC1R signaling pathway leading to eumelanin synthesis.
Caption: Troubleshooting workflow for low in vivo efficacy of hMC1R agonists.
Pharmacokinetic Data Example
Translating a dose from an in vitro system to an in vivo model requires understanding the pharmacokinetic profile of the compound. Below is an example of PK parameters for the selective MC1R agonist PL8177 after subcutaneous administration across different species.
Table 3: Example Pharmacokinetic Parameters of PL8177
| Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC∞ (ng·h/mL) | Citation(s) |
|---|---|---|---|---|---|
| Mouse | 3 mg/kg | 2440 | 0.25 | 1727 | [20] |
| Rat | 1 mg/kg | 516 - 695 | 0.25 - 1.0 | - | [20] |
| Dog | 1.5 mg/day | - | 0.4 - 1.3 | 96 - 129 | [20] |
| Human | 1.0 mg | 20.1 | 0.25 - 0.75 | 54.3 | [20] |
| Human | 3.0 mg | 57.2 | 0.25 - 0.75 | 199 | [20] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC∞: Area under the curve from time zero to infinity.
These data illustrate that the same compound can have vastly different pharmacokinetic profiles across species, which must be accounted for when designing and interpreting in vivo experiments.[20]
References
- 1. academic.oup.com [academic.oup.com]
- 2. [PDF] Humanized MC1R transgenic mice reveal human specific receptor function. | Semantic Scholar [semanticscholar.org]
- 3. Humanized MC1R transgenic mice reveal human specific receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of the Melanocortin Type 1 Receptor Agonist PL8177 After Subcutaneous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Defining MC1R Regulation in Human Melanocytes by Its Agonist α-Melanocortin and Antagonists Agouti Signaling Protein and β-Defensin 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Highly Selective MC1R Agonists Pentapeptide to Be Used as a Skin Pigmentation Enhancer and with Potential Anti-Aging Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 11. Development of hMC1R Selective Small Agonists for Sunless Tanning and Prevention of Genotoxicity of UV in Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Discovery of a Highly Selective MC1R Agonists Pentapeptide to Be Used as a Skin Pigmentation Enhancer and with Potential Anti-Aging Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cAMP-Glo™ Assay Protocol [france.promega.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Pharmacokinetics of the Melanocortin Type 1 Receptor Agonist PL8177 After Subcutaneous Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Specificity of hMC1R Agonist 1 and Other Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of a designated "hMC1R agonist 1" against other human melanocortin receptors (MC3R, MC4R, and MC5R). The performance of this agonist is contrasted with other notable hMC1R agonists, supported by experimental data, to aid in the selection of appropriate research tools and potential therapeutic agents.
Introduction to Melanocortin Receptors and hMC1R Agonists
The melanocortin receptors (MCRs) are a family of five G-protein coupled receptors (GPCRs) that mediate a wide range of physiological processes.[1][2][3][4][5] The human melanocortin 1 receptor (hMC1R) is primarily expressed in melanocytes and is a key regulator of skin pigmentation and protection against UV radiation.[2][6] Selective activation of hMC1R is a desirable strategy for developing treatments for skin disorders and for "sunless tanning" applications, minimizing off-target effects that could arise from activating other MCRs involved in processes like energy homeostasis (MC3R, MC4R) and exocrine gland function (MC5R).[2][6][7] This guide focuses on the specificity profile of "this compound" and compares it to other synthetic agonists.
Quantitative Comparison of Agonist Specificity
The following table summarizes the potency (EC50 values) of various hMC1R agonists at the different human melanocortin receptors. A lower EC50 value indicates higher potency. The selectivity ratio is calculated by dividing the EC50 for the other MCRs by the EC50 for hMC1R, with a higher ratio indicating greater selectivity for hMC1R.
| Agonist | hMC1R EC50 (nM) | hMC3R EC50 (nM) | hMC4R EC50 (nM) | hMC5R EC50 (nM) | hMC3R/hMC1R Selectivity | hMC4R/hMC1R Selectivity | hMC5R/hMC1R Selectivity |
| This compound | 3 | 902 | 915 | >1000 | >300 | >304 | >333 |
| LK-184 (Tetrapeptide) | 0.031 | 4.75 | 0.43 | 564 | 153 | 14 | 18,193 |
| LK-514 (Tripeptide) | 0.74 | >100,000 | >100,000 | >100,000 | >135,135 | >135,135 | >135,135 |
| Pentapeptide 1 | 0.041 | >100,000 | >100,000 | >100,000 | >2,439,024 | >2,439,024 | >2,439,024 |
Data for "this compound" is sourced from publicly available data. Data for LK-184 and LK-514 is adapted from a study by Abdel-Malek et al.[6] Data for the pentapeptide is from a study by Almeida Scalvino et al.[4][8]
Experimental Protocols
The data presented above is typically generated using functional assays that measure the downstream signaling of receptor activation. The most common method for melanocortin receptors is the measurement of cyclic adenosine monophosphate (cAMP) accumulation in cells engineered to express the specific human melanocortin receptor subtype.
General Protocol for cAMP Functional Assay
This protocol outlines the general steps for determining the potency and selectivity of an hMC1R agonist using a cell-based cAMP assay.
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are commonly used.
-
Cells are transiently or stably transfected with a plasmid encoding the full-length human MC1R, MC3R, MC4R, or MC5R.
-
-
Assay Preparation:
-
Transfected cells are seeded into 96- or 384-well plates and allowed to adhere overnight.
-
The growth medium is removed, and cells are washed with a stimulation buffer.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Agonist Stimulation:
-
A serial dilution of the test agonist (e.g., this compound) is prepared.
-
The agonist solutions are added to the cells, and the plates are incubated for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
cAMP Measurement:
-
The intracellular cAMP levels are measured using a competitive immunoassay. Common detection methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This method uses a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. The FRET signal is inversely proportional to the amount of cAMP produced by the cells.
-
Luminescence-based assays (e.g., GloSensor™): These assays utilize a genetically engineered luciferase that emits light in the presence of cAMP.
-
-
-
Data Analysis:
-
The raw data (fluorescence or luminescence signal) is converted to cAMP concentrations using a standard curve.
-
The cAMP concentrations are plotted against the log of the agonist concentration, and a sigmoidal dose-response curve is fitted to the data.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from the curve.
-
Visualizations
Melanocortin Receptor Signaling Pathway
All five melanocortin receptors are Gs-protein coupled receptors. Upon agonist binding, they activate adenylyl cyclase, which leads to an increase in intracellular cAMP.
Caption: General signaling pathway of melanocortin receptors.
Experimental Workflow for Agonist Specificity Testing
The following diagram illustrates the workflow for determining the specificity of an hMC1R agonist.
Caption: Workflow for determining hMC1R agonist specificity.
References
- 1. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, function and regulation of the melanocortin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanocortin - Wikipedia [en.wikipedia.org]
- 4. Discovery of a Highly Selective MC1R Agonists Pentapeptide to Be Used as a Skin Pigmentation Enhancer and with Potential Anti-Aging Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magic™ In Vitro Cell based Melanocortin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. Development of hMC1R Selective Small Agonists for Sunless Tanning and Prevention of Genotoxicity of UV in Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melanocortin 5 receptor signaling pathway in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Highly Selective MC1R Agonists Pentapeptide to Be Used as a Skin Pigmentation Enhancer and with Potential Anti-Aging Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Peptide vs. Small-Molecule Agonists for the Human Melanocortin 1 Receptor (hMC1R)
For Researchers, Scientists, and Drug Development Professionals
The human melanocortin 1 receptor (hMC1R), a G protein-coupled receptor pivotal in skin pigmentation and anti-inflammatory pathways, has emerged as a significant therapeutic target.[1][2] Activation of hMC1R stimulates the production of eumelanin, a dark pigment with photoprotective properties, and can modulate inflammatory responses.[3][4][5] Consequently, the development of potent and selective hMC1R agonists is a promising strategy for sunless tanning, preventing UV-induced skin damage, and treating inflammatory skin conditions like vitiligo.[1][6][7]
This guide provides a comparative overview of the two primary classes of hMC1R agonists currently under investigation: peptides and small molecules. We will examine their pharmacological properties, supported by experimental data, and outline the methodologies used for their evaluation.
Data Presentation: Quantitative Comparison of hMC1R Agonists
The development of hMC1R agonists has yielded a variety of compounds, from endogenous peptides and their synthetic analogs to novel small molecules. The following table summarizes key quantitative data for representative agonists from both classes, highlighting their binding affinity, potency, and selectivity.
| Compound | Class | Binding Affinity (Ki, nM) | Potency (EC50, nM) | Selectivity (Fold vs. other MCRs) | Key Characteristics |
| α-MSH | Peptide (Endogenous) | - | ~0.1 (for cAMP) | Non-selective | Natural ligand, but has a short half-life and activates other melanocortin receptors.[1][2] |
| [Nle4, D-Phe7]-α-MSH (NDP-MSH) | Peptide (Synthetic Analog) | - | Potent, sub-nanomolar | Non-selective | More potent and stable than α-MSH, but lacks selectivity, leading to side effects like increased libido.[6][8] |
| MT-7117 (Dersimelagon) | Small Molecule | 2.26 | - | High (15 to 700-fold vs. other MCRs) | Orally available, highly selective small-molecule agonist.[1] |
| BMS-470539 | Small Molecule | - | 28 | Selective for MC1R | An early selective small-molecule agonist.[2][9] |
| Ac-His-DPhe-Arg-Trp-NH2 | Peptide (Synthetic Tetrapeptide) | 600 (at hMC1R) | - | Binds to hMC1R and hMC4R | A small peptide fragment identified as a structural agonist.[10] |
| LK-514 | Peptide (Synthetic Tripeptide) | - | - | >100,000-fold vs. hMC3R, hMC4R, hMC5R | A highly selective and small tripeptide agonist with a molecular weight of 660 Da.[7] |
| MS05 | Peptide (Synthetic) | Sub-nanomolar | Strong agonist activity | Highly selective for MC1R over MC4R and MC5R.[11] |
Signaling Pathways and Experimental Evaluation
The canonical signaling pathway for hMC1R involves its coupling to a Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[1][3] This increase in cAMP activates Protein Kinase A (PKA), leading to downstream effects like increased expression of genes involved in melanogenesis.[1] Additionally, evidence suggests a cAMP-independent pathway where hMC1R activation can transactivate the cKIT receptor tyrosine kinase, leading to the activation of the ERK1/2 pathway.[4][12]
Caption: hMC1R signaling pathways.
The evaluation of novel hMC1R agonists follows a structured workflow to characterize their pharmacological profile.
Caption: Experimental workflow for hMC1R agonist evaluation.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for hMC1R.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing hMC1R are cultured and harvested.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a radiolabeled ligand (e.g., [¹²⁵I]NDP-MSH) and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioactivity is quantified using a gamma counter.
-
Data Analysis: Competitive binding curves are generated, and the IC50 (concentration of test compound that inhibits 50% of radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the hMC1R signaling pathway, determining its potency (EC50) and efficacy (Emax).
-
Cell Culture: HEK293 cells expressing hMC1R or primary human melanocytes are seeded in multi-well plates.[6]
-
Stimulation: Cells are treated with various concentrations of the test agonist for a defined period (e.g., 45 minutes) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.[13]
-
Lysis: Cells are lysed to release intracellular cAMP.
-
Detection: The concentration of cAMP is quantified using a competitive immunoassay, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA).[6][13]
-
Data Analysis: Dose-response curves are plotted to determine the EC50 (concentration required for 50% of the maximal effect) and Emax (the maximum response).[6]
Tyrosinase Activity Assay
This assay assesses a key functional outcome of hMC1R activation in melanocytes: the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.[13]
-
Cell Culture and Treatment: Primary human melanocytes are cultured and treated with the test agonist for an extended period (e.g., 6 days) to allow for changes in enzyme expression and activity.[6][13]
-
Cell Lysis: Cells are harvested and lysed to release cellular proteins, including tyrosinase.
-
Enzymatic Reaction: The cell lysate is incubated with L-DOPA, a substrate for tyrosinase. Tyrosinase activity is measured by the rate of L-DOPA oxidation to dopachrome, which can be quantified spectrophotometrically at a specific wavelength.
-
Data Normalization: Tyrosinase activity is typically normalized to the total protein content of the cell lysate.
Comparative Logic: Peptides vs. Small Molecules
The choice between a peptide-based or a small-molecule approach for targeting hMC1R involves a trade-off between several key drug-like properties.
Caption: Key distinguishing features of hMC1R agonist classes.
Peptide agonists often exhibit high affinity and specificity due to their similarity to the endogenous ligand, α-MSH.[14][15] However, they typically suffer from poor metabolic stability due to proteolytic degradation, resulting in short plasma half-lives and a lack of oral bioavailability, necessitating administration via injection.[16][17] Strategies to overcome these limitations include amino acid substitutions, cyclization, and conjugation with polymers.[16]
In contrast, small-molecule agonists have the potential for improved pharmacokinetic properties, including higher stability and oral bioavailability.[18] This makes them more attractive from a patient compliance perspective. However, achieving high selectivity for hMC1R over other highly homologous melanocortin receptors can be a significant challenge in small-molecule drug design.
Conclusion
Both peptide and small-molecule agonists represent viable strategies for targeting the hMC1R. Peptides offer the advantage of high potency and specificity, mirroring the natural ligand, but face challenges in drug delivery and stability.[19] Small molecules provide the promise of oral administration and improved stability, though achieving selectivity can be more difficult. The development of highly selective, smaller peptide fragments like LK-514 and potent small molecules like dersimelagon highlights the significant progress in overcoming the inherent limitations of each class.[1][7] The optimal choice of modality will depend on the specific therapeutic application, desired route of administration, and the required pharmacological profile. Continued research in both areas is crucial for developing novel and effective hMC1R-targeted therapies.
References
- 1. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects [mdpi.com]
- 3. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A melanin-independent interaction between Mc1r and Met signalling pathways is required for HGF-dependent melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melanocortin 1 receptor - Wikipedia [en.wikipedia.org]
- 6. Development of hMC1R Selective Small Agonists for Sunless Tanning and Prevention of Genotoxicity of UV in Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of hMC1R Selective Small Agonists for Sunless Tanning and Prevention of Genotoxicity of UV in Melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bench-Top to Clinical Therapies: A Review of Melanocortin Ligands from 1954 to 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of melanocortin 1 receptor agonists in experimental nephropathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of prototype peptidomimetic agonists at the human melanocortin receptors MC1R and MC4R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Signaling from the human melanocortin 1 receptor to ERK1 and ERK2 mitogen-activated protein kinases involves transactivation of cKIT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Defining MC1R Regulation in Human Melanocytes by Its Agonist α-Melanocortin and Antagonists Agouti Signaling Protein and β-Defensin 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. prisysbiotech.com [prisysbiotech.com]
- 15. Pharmacokinetics of Therapeutic Peptides - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmacokinetics-and-pharmacokinetic-pharmacodynamic-correlations-of-therapeutic-peptides - Ask this paper | Bohrium [bohrium.com]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
A Comparative Efficacy Analysis of hMC1R Agonists and Other Known Tanning Agents
This guide provides a detailed comparison of the efficacy, mechanisms, and safety profiles of a representative human Melanocortin 1 Receptor (hMC1R) agonist, afamelanotide, against other common tanning agents, namely Dihydroxyacetone (DHA) and Psoralen plus Ultraviolet A (PUVA) therapy. The content is tailored for researchers, scientists, and professionals in drug development, featuring supporting experimental data and detailed protocols.
Mechanisms of Action: A Comparative Overview
The method by which skin pigmentation is achieved varies significantly among these agents. hMC1R agonists engage the natural biological pathway of melanin synthesis, whereas DHA induces a chemical coloration of the outermost skin layer, and PUVA therapy combines a photosensitizing drug with UV radiation to stimulate melanocytes.
-
hMC1R Agonist (e.g., Afamelanotide): Afamelanotide is a synthetic analogue of the alpha-melanocyte-stimulating hormone (α-MSH).[1][2] It functions by binding to the melanocortin 1 receptor (MC1R) on melanocytes, which activates the enzyme tyrosinase and stimulates the production of eumelanin, the brown-black pigment responsible for a photoprotective tan.[1][2][3] This process mimics the body's natural response to UV radiation but without the need for initial UV-induced DNA damage.[2]
-
Dihydroxyacetone (DHA): DHA is a 3-carbon sugar that induces a tan through a chemical process known as the Maillard reaction.[4] When applied topically, DHA reacts with the amino acids present in the keratin proteins of the stratum corneum, the outermost layer of the skin.[4][5] This non-enzymatic reaction produces brown-colored polymers called melanoidins, which impart a tanned appearance.[4] The process does not involve melanin production and is confined to the superficial skin cells.[6]
-
Psoralen Plus UVA (PUVA): PUVA is a photochemotherapy that combines the oral or topical administration of psoralens (photosensitizing agents) with exposure to UVA radiation.[7] Psoralens intercalate into the DNA of skin cells. Upon activation by UVA light, they form covalent bonds with DNA, which can inhibit cell proliferation and induce an inflammatory response that stimulates melanocyte activity and melanogenesis.[8]
Signaling and Process Diagrams
The following diagrams illustrate the distinct pathways and workflows associated with these tanning agents.
Comparative Data Presentation
The following tables summarize the key characteristics and efficacy parameters of the tanning agents based on available data. Direct head-to-head clinical trials for cosmetic tanning efficacy are limited; therefore, data is compiled from individual studies.
Table 1: General Efficacy and Characteristics
| Feature | hMC1R Agonist (Afamelanotide) | Dihydroxyacetone (DHA) | Psoralen + UVA (PUVA) |
| Mechanism | Physiological: Stimulates melanogenesis | Chemical: Maillard reaction | Photochemical: DNA cross-linking and melanocyte stimulation |
| Pigment Formed | Eumelanin (brown-black) | Melanoidins | Melanin |
| UV Dependence | No (UV exposure can enhance effects)[6] | No | Yes (UVA is required for activation)[7] |
| Administration | Subcutaneous implant[2][6] | Topical (lotion, spray, etc.)[5] | Oral or topical psoralen + UVA exposure[7] |
| Onset of Tan | Days to weeks[3] | 2-4 hours, peak at 24-72 hours[6] | Gradual, over multiple sessions |
| Duration of Tan | Weeks to months[9] | 3-10 days (until stratum corneum sheds)[5][6] | Months, but requires maintenance[10] |
| Regulatory Status | Approved for specific medical conditions (e.g., EPP)[1][2] | FDA-approved as a color additive for cosmetic use[5] | Medically supervised therapy for skin disorders |
Table 2: Quantitative Data and Safety Profile
| Parameter | hMC1R Agonist (Afamelanotide) | Dihydroxyacetone (DHA) | Psoralen + UVA (PUVA) |
| Dosage | 16 mg subcutaneous implant every 60 days (for EPP)[11] | 1-15% concentration in topical formulations[6] | 0.4-0.6 mg/kg oral 8-MOP followed by UVA dose (J/cm²) based on skin type[7] |
| Efficacy Metric | Increased pain-free sun exposure time in EPP patients; increased melanin density.[6][11] | Color change (measured by colorimetry); provides a modest SPF of 3-4 for a few hours.[12] | Repigmentation in vitiligo; clearance of psoriasis. Tanning is a side effect.[8] |
| Common Side Effects | Nausea, headache, flushing, implant site reactions, darkening of nevi.[2] | Skin dryness, irritation, potential for uneven color, unpleasant odor.[5] | Nausea, erythema (sunburn-like reaction), pruritus.[8] |
| Long-Term Risks | Long-term data still being collected; monitoring of skin lesions recommended.[2] | May generate free radicals, especially with UV exposure, potentially contributing to skin aging.[5] | Increased risk of skin aging and non-melanoma skin cancer with prolonged use.[8][10] |
Experimental Protocols and Workflows
For researchers aiming to compare these or novel tanning agents, standardized assays are crucial. Below is a detailed protocol for a common in vitro assay and a diagram for a comprehensive experimental workflow.
This protocol is used to quantify melanin production in cultured melanocytes (e.g., B16-F10 mouse melanoma cells or primary human epidermal melanocytes) after treatment with a test agent.
Objective: To measure the total melanin content in a cell pellet spectrophotometrically.
Materials:
-
Cultured melanocytes
-
Test agent (e.g., hMC1R agonist)
-
Lysis buffer (e.g., 1N NaOH with 10% DMSO)
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer (plate reader)
-
Synthetic melanin standard
Procedure:
-
Cell Seeding: Plate melanocytes in a multi-well plate (e.g., 24-well) at a density that allows for several days of growth and treatment (e.g., 1.5 x 10⁴ cells/well).[13] Allow cells to adhere for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test agent. Include a positive control (e.g., α-MSH) and a negative control (vehicle). Incubate for a specified period (e.g., 72 hours).[13]
-
Cell Lysis: After incubation, wash the cells twice with PBS. Lyse the cells by adding the lysis buffer (e.g., 1N NaOH / 10% DMSO) to each well and incubate at an elevated temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.[14]
-
Spectrophotometry: Transfer the lysates to a 96-well plate. Measure the absorbance of the solubilized melanin at a wavelength between 405-490 nm using a microplate reader.[13][14]
-
Quantification: Create a standard curve using known concentrations of synthetic melanin dissolved in the same lysis buffer. Use this curve to determine the melanin concentration in each sample.
-
Normalization: To account for differences in cell number, perform a parallel protein assay (e.g., BCA assay) on the cell lysates. Normalize the melanin content to the total protein content (μg melanin / mg protein).
References
- 1. Pharmacokinetics and Pharmacodynamics of Afamelanotide and its Clinical Use in Treating Dermatologic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Dihydroxyacetone: A Review - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. dermnetnz.org [dermnetnz.org]
- 6. A Review of Common Tanning Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dermnetnz.org [dermnetnz.org]
- 8. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 9. Effects of a superpotent melanotropic peptide in combination with solar UV radiation on tanning of the skin in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Melanogenesis Pathway Assay - Creative Biolabs [creative-biolabs.com]
- 11. Afamelanotide in protoporphyria and other skin diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Effects of hMC1R Agonist 1 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro anti-inflammatory effects of a human melanocortin 1 receptor (hMC1R) agonist, designated here as hMC1R Agonist 1 (BMS-470539), against other notable hMC1R agonists. The data presented is supported by detailed experimental protocols and visualizations to aid in the objective assessment of these compounds for potential therapeutic development.
Executive Summary
Activation of the melanocortin 1 receptor (MC1R) has emerged as a promising strategy for mitigating inflammation. This is primarily achieved through the inhibition of the pro-inflammatory transcription factor NF-κB and the subsequent reduction in the production of inflammatory mediators. This guide evaluates the potency and efficacy of this compound in key in vitro anti-inflammatory assays and compares its performance with other selective MC1R agonists, providing a framework for researchers to assess their therapeutic potential.
Comparative Analysis of hMC1R Agonists
The anti-inflammatory potential of hMC1R agonists can be initially assessed by their potency in activating the receptor, typically measured by cyclic AMP (cAMP) accumulation assays. A lower half-maximal effective concentration (EC50) value indicates higher potency. Furthermore, their efficacy in downregulating inflammatory responses is quantified by their ability to inhibit the release of pro-inflammatory cytokines and suppress the activation of the NF-κB signaling pathway.
Table 1: Comparative Potency of hMC1R Agonists in cAMP Accumulation Assays
| Compound | Agonist Type | EC50 (nM) for hMC1R | Selectivity Profile |
| This compound (BMS-470539) | Small Molecule | 16.8[1][2] | Selective for MC1R |
| Dersimelagon (PL8177/MT-7117) | Small Molecule | 8.16[3] | Selective for MC1R |
| LK-184 (Peptide Analog) | Peptide | ~0.05 | Highly selective for hMC1R |
| α-Melanocyte-Stimulating Hormone (α-MSH) | Endogenous Peptide | - | Non-selective, binds to multiple MCRs |
Table 2: In Vitro Anti-inflammatory Activity of this compound (BMS-470539)
| Assay | Cell Type | Inflammatory Stimulus | Outcome Measure | Result |
| NF-κB Activation | Human Melanoma Cells | TNF-α | NF-κB transcriptional reporter activity | Dose-dependent inhibition[1][2] |
| Cytokine Release | C-20/A4 Chondrocytes | LPS (0.1 µg/ml) | IL-6 and IL-8 protein release | Significant reduction[4] |
Signaling Pathways and Experimental Workflow
Activation of hMC1R by an agonist initiates a signaling cascade that ultimately leads to the suppression of inflammatory responses. A key mechanism is the inhibition of the NF-κB pathway.
References
- 1. A selective small molecule agonist of the melanocortin-1 receptor inhibits lipopolysaccharide-induced cytokine accumulation and leukocyte infiltration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unina.it [iris.unina.it]
Head-to-head comparison of different generations of synthetic hMC1R agonists
A Head-to-Head Comparison of Synthetic hMC1R Agonist Generations
The human melanocortin 1 receptor (hMC1R), a G-protein coupled receptor primarily expressed on melanocytes, is a key regulator of skin pigmentation and plays a role in anti-inflammatory responses and DNA repair mechanisms.[1][2] Activation of hMC1R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), initiates a signaling cascade that leads to the production of the dark, photoprotective pigment eumelanin.[1] The therapeutic potential of targeting this receptor for conditions like vitiligo, photosensitivity disorders, and for skin cancer prevention has driven the development of synthetic hMC1R agonists.[1][3] Over the years, these synthetic agonists have evolved through several generations, each aiming to improve upon the potency, stability, and particularly the selectivity of its predecessors to minimize off-target effects.
This guide provides a head-to-head comparison of different generations of synthetic hMC1R agonists, presenting quantitative data on their performance, detailed experimental methodologies, and visual diagrams of key pathways and workflows.
Generations of Synthetic hMC1R Agonists
The development of synthetic hMC1R agonists can be broadly categorized into three generations, reflecting advancements in peptide and medicinal chemistry.
First Generation: Non-Selective Peptide Analogs The earliest synthetic agonists were analogs of the natural α-MSH peptide. While potent, these molecules are generally non-selective, activating other melanocortin receptor subtypes (MC3R, MC4R, MC5R) which can lead to side effects such as sexual arousal, nausea, and appetite changes.[2][4]
-
[Nle⁴, D-Phe⁷]-α-MSH (NDP-α-MSH, Afamelanotide): A potent, full-length analog of α-MSH, afamelanotide is approved for treating erythropoietic protoporphyria.[4][5] However, it lacks high selectivity for hMC1R.[1]
-
Melanotan II (MT-II): A cyclic, lactam-bridged heptapeptide analog of α-MSH, MT-II is a superpotent melanotropic agent but also activates other MCRs, notably MC4R.[6][7][8] Bremelanotide (PT-141), a derivative of MT-II, is an agonist for MC1R and MC4R.[8]
Second Generation: Smaller, More Selective Peptide Agonists To improve selectivity and reduce molecular size for better drug-like properties, research shifted towards smaller peptide sequences based on the minimal active core of α-MSH, His-Phe-Arg-Trp.[2][9] This generation includes modified linear and cyclic tetrapeptides and tripeptides.
-
Linear Tetrapeptides (e.g., LK-184): N-capping of the core His-D-Phe-Arg-Trp-NH₂ sequence with moieties like Ph(CH₂)₃CO dramatically increased agonist potency at hMC1R.[1][10]
-
Tripeptides (e.g., LK-514): Further truncation and modification of tetrapeptides led to the development of highly selective tripeptide agonists. LK-514, for instance, demonstrates unprecedented (>100,000-fold) selectivity for hMC1R over other MCRs.[1][3]
-
γ-MSH Analogs: Using γ-MSH as a template, researchers developed potent and selective hMC1R agonists using only canonical amino acids, addressing potential safety concerns associated with noncanonical amino acids.[11][12]
Third Generation: Highly Selective Small Molecules and Novel Peptides The latest generation of agonists includes non-peptide small molecules and novel peptide structures designed for maximum selectivity and improved pharmacokinetic profiles.
-
Dersimelagon (MT-7117): An orally available, selective small-molecule agonist of MC1R with much higher selectivity than NDP-α-MSH.[5][13]
-
BMS-470539: A small molecule MC1R-selective agonist known for its anti-inflammatory effects.[2][13]
-
Bivalent Bicyclic Peptides: Novel structures incorporating two pharmacophores into a constrained bicyclic peptide framework have yielded compounds with picomolar agonist activity at hMC1R and high selectivity over other MCRs.[14]
Head-to-Head Performance Data
The following tables summarize the quantitative performance of representative agonists from each generation based on their binding affinity (Ki), potency in activating downstream signaling (EC₅₀), and selectivity for hMC1R.
Table 1: Binding Affinity (Ki) for Human Melanocortin Receptors
| Agonist (Generation) | hMC1R Ki (nM) | hMC3R Ki (nM) | hMC4R Ki (nM) | hMC5R Ki (nM) |
| Dersimelagon (MT-7117) (3rd) | 2.26[5][13] | 1420[5] | 32.9[5] | 486[5] |
| Bivalent Peptide (cpd 6) (3rd) | 0.069[14] | 51[14] | 30[14] | ~200[14] |
Lower Ki values indicate stronger binding affinity.
Table 2: Agonist Potency (EC₅₀) for Human Melanocortin Receptors
| Agonist (Generation) | hMC1R EC₅₀ (nM) | hMC3R EC₅₀ (nM) | hMC4R EC₅₀ (nM) | hMC5R EC₅₀ (nM) |
| NDP-α-MSH (1st) | 0.05 ± 0.01[1] | 1.1 ± 0.08[1] | 0.53 ± 0.09[1] | 6.1 ± 0.82[1] |
| Melanotan II (1st) | 0.011 ± 0.003 (at hMC4R)[15] | - | - | - |
| LK-184 (Tetrapeptide) (2nd) | ~0.05[10] | - | - | - |
| LK-514 (Tripeptide) (2nd) | 0.74 ± 0.11[1] | >100,000[1] | >100,000[1] | >100,000[1] |
| [Leu³, Leu⁷, Phe⁸]-γ-MSH-NH₂ (2nd) | 4.5[11][12] | - | - | - |
| BMS-470539 (3rd) | 28 ± 12[2] | No activation | - | - |
| Dersimelagon (MT-7117) (3rd) | 2.26 (Ki value)[5][13] | - | - | - |
| Bivalent Peptide (cpd 6) (3rd) | <0.05[14] | - | - | - |
Lower EC₅₀ values indicate higher potency.
Table 3: Selectivity Ratios for hMC1R
| Agonist (Generation) | Selectivity (hMC3R/hMC1R) | Selectivity (hMC4R/hMC1R) | Selectivity (hMC5R/hMC1R) |
| NDP-α-MSH (1st) | ~22-fold[1] | ~10-fold[1][13] | ~122-fold[1] |
| LK-514 (Tripeptide) (2nd) | >>100,000-fold[1] | >>100,000-fold[1] | >>100,000-fold[1] |
| [Leu³, Leu⁷, Phe⁸]-γ-MSH-NH₂ (2nd) | 16-fold (vs other MCRs)[11][12] | 16-fold (vs other MCRs)[11][12] | 16-fold (vs other MCRs)[11][12] |
| Dersimelagon (MT-7117) (3rd) | ~628-fold[5] | ~15-fold[5][13] | ~215-fold[5] |
| Bivalent Peptide (cpd 6) (3rd) | ~739-fold[14] | ~435-fold[14] | ~2898-fold[14] |
Higher ratios indicate greater selectivity for hMC1R.
Mandatory Visualizations
Caption: hMC1R signaling pathway upon agonist binding.
Caption: General workflow for hMC1R agonist development.
Experimental Protocols
The data presented in this guide are derived from standardized in vitro and in vivo assays. Below are the generalized methodologies for these key experiments.
Radioligand Competitive Binding Assay (for Ki)
This assay measures the ability of a synthetic agonist to compete with a radiolabeled ligand for binding to the hMC1R.
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are stably transfected to express the human melanocortin receptors (hMC1R, hMC3R, hMC4R, hMC5R).[11]
-
Membrane Preparation: Cell membranes expressing the receptor of interest are harvested and prepared.
-
Assay Protocol: A constant concentration of a radiolabeled MCR agonist, typically [¹²⁵I]NDP-α-MSH, is incubated with the cell membranes in the presence of varying concentrations of the unlabeled synthetic agonist being tested.[5][11]
-
Detection: After incubation, the bound and free radioligand are separated. The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The concentration of the test agonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
cAMP Accumulation Assay (for EC₅₀)
This functional assay quantifies the ability of an agonist to stimulate the hMC1R and induce the production of the second messenger, cyclic adenosine monophosphate (cAMP).
-
Cell Culture: Transfected HEK293 or CHO cells expressing the specific melanocortin receptor subtype are cultured.[1]
-
Assay Protocol: Cells are treated with increasing concentrations of the synthetic agonist. The stimulation is typically carried out in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Detection: Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[4]
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration. The EC₅₀ value, which is the concentration required to produce 50% of the maximal effect, is calculated from this curve.[1]
In Vitro Melanogenesis Assay
This assay assesses the biological effect of the agonist on melanin production in a relevant cell line.
-
Cell Culture: Murine B16F10 melanoma cells, which are responsive to α-MSH, are commonly used.[4][5]
-
Assay Protocol: Cells are treated with various concentrations of the synthetic agonist for a set period (e.g., 72 hours).[4]
-
Melanin Measurement: After treatment, cells are lysed (e.g., with NaOH), and the melanin content is quantified by measuring the absorbance of the lysate at a specific wavelength (e.g., 405 nm) using a spectrophotometer.
-
Data Analysis: The increase in melanin production is compared to untreated controls and often to a reference agonist like NDP-α-MSH.[4]
Ex Vivo Skin Pigmentation Assay
This assay uses human skin explants to test the effect of topically applied agonists in a system that more closely mimics human skin.
-
Skin Samples: Human skin samples are obtained from cosmetic surgery (e.g., abdominoplasty) and maintained in culture.[16]
-
Assay Protocol: The synthetic agonist is applied topically to the skin explants, which are then incubated for several days (e.g., 6 days).[16]
-
Pigmentation Analysis: Skin sections are prepared and stained. Melanin can be quantified using image analysis software (e.g., ImageJ) on digitized images of the sections.[4][16] Additionally, the expression of key melanogenesis markers like tyrosinase (TYR) and MITF can be assessed via immunostaining.[16]
-
Data Analysis: The change in pigmentation or marker expression is compared between agonist-treated and vehicle-treated control tissues.[16]
References
- 1. Development of hMC1R Selective Small Agonists for Sunless Tanning and Prevention of Genotoxicity of UV in Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of hMC1R Selective Small Agonists for Sunless Tanning and Prevention of Genotoxicity of UV in Melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Melanogenic effect of dersimelagon (MT‐7117), a novel oral melanocortin 1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of melanotan-II, a superpotent cyclic melanotropic peptide in a pilot phase-I clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three-dimensional molecular models of the hMC1R melanocortin receptor: complexes with melanotropin peptide agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analogs of sub-nanomolar hMC1R agonist LK-184 [Ph(CH2)3CO-His-D-Phe-Arg-Trp-NH2]. An additional binding site within the human melanocortin receptor 1? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design of MC1R Selective γ-MSH Analogues with Canonical Amino Acids Leads to Potency and Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design of MC1R Selective γ-MSH Analogues with Canonical Amino Acids Leads to Potency and Pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Melanocortin 1 Receptor (MC1R): Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 15. Pharmacological Characterization of 30 Human Melanocortin-4 Receptor Polymorphisms with the Endogenous Proopiomelanocortin Derived Agonists, Synthetic Agonists, and the Endogenous Agouti-Related Protein (AGRP) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of a Highly Selective MC1R Agonists Pentapeptide to Be Used as a Skin Pigmentation Enhancer and with Potential Anti-Aging Properties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for hMC1R Agonist 1: A Comprehensive Guide for Laboratory Personnel
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of the selective human Melanocortin 1 Receptor (hMC1R) agonist 1 is paramount for laboratory safety and environmental protection. Due to the biological activity of this peptide-based compound, specific handling and disposal protocols must be followed.
This document provides essential logistical and safety information for the proper disposal of hMC1R agonist 1, encompassing operational plans and procedural guidance. While specific degradation data for this compound is not publicly available, the following procedures are based on established best practices for the disposal of peptide-based and chemical laboratory waste.
Operational Disposal Plan
The primary objective is to manage the disposal of this compound in a manner that is safe, environmentally responsible, and compliant with all applicable regulations. The following is a step-by-step guide for laboratory personnel.
Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound. This includes:
-
Pure Compound: Unused or expired solid this compound.
-
Solutions: Aqueous or solvent-based solutions containing the agonist.
-
Contaminated Labware: Pipette tips, tubes, vials, flasks, and any other disposable materials that have come into contact with the agonist.
-
Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other protective gear.
All waste contaminated with this compound should be treated as chemical waste.
Waste Containment and Labeling
-
Containers: Use only appropriate, leak-proof, and chemically compatible containers for waste collection. Plastic containers are generally preferred for solid and liquid waste.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration of the agonist in solution (if applicable)
-
Any other hazardous components in the waste (e.g., solvents)
-
The date when waste was first added to the container.
-
The principal investigator's name and laboratory location.
-
Storage of Waste
Store all this compound waste in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory. Key storage requirements include:
-
The SAA must be at or near the point of waste generation.
-
Waste containers must be kept closed at all times, except when adding waste.
-
Store incompatible waste types separately to prevent dangerous reactions.
-
Ensure the SAA is inspected regularly for any leaks or container degradation.
Experimental Protocol: Inactivation of this compound Prior to Disposal
While not always mandatory, inactivating the biological activity of the agonist before disposal is a prudent measure to further minimize potential environmental impact. The following are suggested inactivation methods.
Note: These are general protocols and should be validated for this compound in your specific laboratory setting.
Method 1: Chemical Inactivation (Hydrolysis)
Peptides can be hydrolyzed and inactivated by strong acids or bases. This method is suitable for liquid waste streams.
Materials:
-
1 M Sodium Hydroxide (NaOH) or 1 M Hydrochloric Acid (HCl)
-
pH meter or pH indicator strips
-
Appropriate PPE (gloves, safety glasses, lab coat)
Procedure:
-
Working in a certified chemical fume hood, slowly add either 1 M NaOH to raise the pH to >12 or 1 M HCl to lower the pH to <2 to the liquid waste containing this compound.
-
Stir the solution gently for at least 24 hours to allow for hydrolysis of the peptide.
-
After the inactivation period, neutralize the solution by slowly adding acid or base until the pH is between 6.0 and 8.0.
-
Dispose of the neutralized solution as chemical waste through your institution's hazardous waste management program.
Method 2: Thermal Inactivation (Autoclaving)
Autoclaving can be an effective method for decontaminating biological activity from solutions and labware.[1][2][3]
Materials:
-
Autoclave
-
Autoclavable waste bags or containers
-
Autoclave indicator tape
Procedure:
-
Place solutions in loosely capped, autoclave-safe containers. Do not tightly seal containers to prevent pressure buildup.
-
Place contaminated solid waste (e.g., pipette tips, tubes) in an autoclavable biohazard bag.
-
Ensure the bag is left partially open to allow for steam penetration.
-
Place autoclave indicator tape on all containers and bags.
-
Autoclave at 121°C for a minimum of 30-60 minutes.[1] The exact time may vary depending on the load size and autoclave specifications.
-
After autoclaving, the waste should still be disposed of as chemical waste, as the chemical structure may not be fully degraded.
Final Disposal Procedures
All waste containing this compound, whether inactivated or not, must be disposed of through your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management office.
-
Do not dispose of this compound down the drain.
-
Do not dispose of solid this compound waste in the regular trash.
-
Contact your institution's EHS office to schedule a pickup for your properly contained and labeled hazardous waste.
Quantitative Data Summary
There is no publicly available quantitative data specifically detailing the degradation kinetics or inactivation efficiency for this compound under various disposal conditions. The effectiveness of the inactivation protocols described above is based on general principles of peptide chemistry and bio-waste decontamination. Laboratories should consult with their EHS office to determine if specific validation of inactivation methods is required.
| Parameter | Value | Source |
| This compound EC50 | 3 nM | [4][5][6][7] |
| Autoclave Temperature | 121°C | [1] |
| Autoclave Time | 30-60 minutes | [1] |
hMC1R Signaling Pathway
Activation of the human Melanocortin 1 Receptor (hMC1R) by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates and activates the transcription factor CREB. Additionally, a cAMP-independent pathway involving the transactivation of the cKIT receptor tyrosine kinase can lead to the activation of the MAPK/ERK pathway.
Caption: hMC1R Signaling Pathways.
References
- 1. peptiderecon.com [peptiderecon.com]
- 2. mcgill.ca [mcgill.ca]
- 3. The Role of Autoclaves in Medical Waste Treatment | Stericycle | Stericycle [stericycle.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
